5-Bromo-6-chloropyridin-2-OL
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUYQOPMGPFMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607668 | |
| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227603-81-7 | |
| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Bromo-6-chloropyridin-2-ol, a halogenated pyridinol derivative with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct synthesis routes in the current literature, this document outlines a feasible multi-step approach based on established chemical transformations of pyridine derivatives. The guide includes detailed experimental protocols, a summary of expected quantitative data, and visual representations of the synthesis and experimental workflows.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically achieved through a three-step sequence commencing with the commercially available starting material, 2-amino-6-chloropyridine. The proposed pathway involves an initial electrophilic bromination, followed by a diazotization of the amino group, and culminating in a Sandmeyer-type hydrolysis to yield the target compound.
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for each step of the proposed synthesis. These protocols are adapted from established procedures for similar pyridine derivatives and may require optimization for the specific substrate.
Step 1: Synthesis of 2-Amino-5-bromo-6-chloropyridine
This initial step involves the regioselective bromination of 2-amino-6-chloropyridine at the C5 position. The amino group acts as an activating group, directing the electrophilic bromine to the para position.
Methodology:
-
In a well-ventilated fume hood, a solution of 2-amino-6-chloropyridine (1 equivalent) is prepared in a suitable solvent such as glacial acetic acid or a mixture of hydrobromic acid and water.
-
The solution is cooled to 0-5 °C in an ice bath with continuous stirring.
-
A solution of bromine (1.05 equivalents) in the same solvent is added dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is then carefully poured into an ice-cold solution of sodium bisulfite to quench any unreacted bromine.
-
The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate until a precipitate is formed.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield crude 2-amino-5-bromo-6-chloropyridine.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Diazotization of 2-Amino-5-bromo-6-chloropyridine
The intermediate, 2-amino-5-bromo-6-chloropyridine, is converted to its corresponding diazonium salt in this step. This is a critical transformation that prepares the molecule for the subsequent nucleophilic substitution.
Methodology:
-
2-Amino-5-bromo-6-chloropyridine (1 equivalent) is suspended in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
A solution of sodium nitrite (1.1 equivalents) in cold water is added dropwise to the suspension while vigorously stirring and maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
-
After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C. The formation of the diazonium salt solution is typically indicated by a change in color and the dissolution of the solid starting material.
-
The resulting diazonium salt solution should be used immediately in the next step due to its inherent instability.
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the in situ generated diazonium salt to yield the target this compound. This Sandmeyer-type reaction proceeds by heating the aqueous diazonium salt solution.
Methodology:
-
The cold diazonium salt solution from Step 2 is slowly and carefully added to a pre-heated solution of dilute sulfuric acid (approximately 10% v/v) at 50-60 °C. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is heated to 80-90 °C and maintained at this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture is then cooled to room temperature, which should result in the precipitation of the crude product.
-
The solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then dissolved in a suitable organic solvent, such as ethyl acetate, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions reported in the literature. Actual yields may vary depending on the optimization of reaction conditions.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Bromination | 2-Amino-6-chloropyridine | 2-Amino-5-bromo-6-chloropyridine | Bromine, Hydrobromic Acid | 70-85 |
| 2 | Diazotization | 2-Amino-5-bromo-6-chloropyridine | 5-Bromo-6-chloro-2-diazoniopyridine salt | Sodium Nitrite, Sulfuric Acid | In situ |
| 3 | Hydrolysis | 5-Bromo-6-chloro-2-diazoniopyridine salt | This compound | Water, Heat | 60-75 |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-6-chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-6-chloropyridin-2-ol, a halogenated pyridinol derivative of interest in organic synthesis and medicinal chemistry. This document summarizes available data, outlines a plausible experimental protocol for its synthesis, and discusses its potential reactivity and applications based on the current body of scientific literature.
Core Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₃BrClNO.[1][2] Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a hydroxyl group, presents multiple sites for chemical modification, making it a versatile building block in the synthesis of more complex molecules.[3] The compound exists in equilibrium with its tautomeric form, 5-bromo-6-chloro-2(1H)-pyridinone.[3]
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1227603-81-7 | [1][2][3] |
| Molecular Formula | C₅H₃BrClNO | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| Boiling Point (Predicted) | 285.7 ± 40.0 °C | [4] |
| Density (Predicted) | 1.91 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 5.27 ± 0.10 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Experimental Protocols: A Plausible Synthesis Route
A direct, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for analogous halogenated pyridinols, a plausible multi-step synthesis can be proposed. The following workflow outlines a potential route starting from a commercially available precursor.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Methodologies:
Step 1: Bromination of 2-Amino-6-chloropyridine
This initial step involves the regioselective bromination of 2-amino-6-chloropyridine at the 5-position.
-
Materials: 2-Amino-6-chloropyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-amino-6-chloropyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-6-chloropyridine.
-
Step 2: Diazotization of 2-Amino-5-bromo-6-chloropyridine
The amino group of the synthesized intermediate is converted to a diazonium salt, a versatile intermediate for introducing a hydroxyl group.
-
Materials: 2-Amino-5-bromo-6-chloropyridine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.
-
Procedure:
-
Suspend 2-amino-5-bromo-6-chloropyridine in an aqueous solution of sulfuric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Step 3: Hydrolysis of the Diazonium Salt
The diazonium salt is then hydrolyzed to the final product, this compound.
-
Materials: Diazonium salt solution from Step 2.
-
Procedure:
-
Gently heat the diazonium salt solution to 50-60°C. Nitrogen gas will evolve.
-
Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Reactivity and Potential Applications
The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient, and the halogen atoms further influence its electronic properties.
Logical Relationship of Reactivity
Caption: Potential reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution: The chlorine and bromine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the directing effects of the existing substituents would influence the position of any potential substitution.
-
Reactions at the Hydroxyl Group: The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation.
-
Cross-Coupling Reactions: The carbon-bromine bond is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Given that the pyridine scaffold is a "privileged structure" in drug discovery, this compound serves as a valuable intermediate for the synthesis of novel bioactive molecules.[3] Its utility in constructing libraries of compounds for screening in drug development programs is a key area of its application.[3]
Conclusion
This compound is a halogenated pyridinol with significant potential as a versatile building block in synthetic organic chemistry. While a comprehensive experimental dataset for its physicochemical properties is yet to be fully established in publicly accessible literature, its molecular structure and the reactivity of its constituent functional groups suggest numerous avenues for its application in the synthesis of complex heterocyclic compounds, particularly within the realm of pharmaceutical and agrochemical research. The proposed synthetic protocol provides a viable starting point for its laboratory-scale preparation. Further experimental investigation into its properties and reactivity is warranted to fully unlock its synthetic potential.
References
An In-depth Technical Guide to 5-Bromo-6-chloropyridin-2-ol (CAS: 1227603-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyridin-2-ol is a halogenated pyridinol derivative that is emerging as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a hydroxyl group, offers multiple reactive sites for chemical modification. This versatility makes it a key intermediate in the synthesis of complex heterocyclic structures, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of protein degraders.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from data on closely related compounds and from supplier specifications. The compound exists in tautomeric equilibrium with its pyridinone form, 5-bromo-6-chloro-1H-pyridin-2-one.
| Property | Value | Source |
| CAS Number | 1227603-81-7 | [1] |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| IUPAC Name | This compound | Inferred |
| Synonyms | 5-bromo-6-chloro-2-hydroxypyridine, 2(1H)-Pyridinone, 5-bromo-6-chloro- | [2] |
| Physical Form | Solid (inferred from related compounds) | [3] |
| Purity | ≥98% | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C (recommended for related compounds) | [3] |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general methods for the synthesis of halogenated pyridinols can be adapted. A plausible synthetic route could involve the halogenation of a suitable pyridin-2-ol precursor. For instance, the synthesis of related dihalopyridines often involves a multi-step process starting from aminopyridines, followed by diazotization and halogenation reactions[5].
A potential synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for this compound.
Reactivity
The reactivity of this compound is dictated by its three functional groups: the hydroxyl group and the two halogen substituents. The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents.
-
Hydroxyl Group: The hydroxyl group can undergo typical reactions such as O-alkylation, O-acylation, and conversion to a leaving group for subsequent nucleophilic substitution.
-
Halogen Substituents: The bromine and chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings[6][7]. The differential reactivity of the C-Br and C-Cl bonds (typically C-Br is more reactive in palladium catalysis) allows for selective functionalization at either position by careful choice of reaction conditions[6][7].
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl[6]. This suggests that the C-Br bond at the 5-position would be more reactive than the C-Cl bond at the 6-position, enabling selective modifications.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery
The primary application of this compound in drug discovery appears to be as a Protein Degrader Building Block [1]. This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[8][9]. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two[8].
This compound, with its multiple points for diversification, is an ideal scaffold for the synthesis of PROTACs. The different reactivities of the bromo and chloro substituents allow for the sequential and regioselective attachment of the target protein ligand and the E3 ligase ligand via a suitable linker.
Caption: A conceptual workflow for utilizing this compound in PROTAC synthesis.
Experimental Protocols (Exemplary)
While a specific protocol for this compound is unavailable, the following are generalized protocols for reactions commonly performed on related dihalopyridine scaffolds. These should be adapted and optimized for the specific substrate.
General Procedure for Suzuki Cross-Coupling at the C-Br Position
This protocol is adapted from methodologies for related dihalogenated pyridines and pyrimidines[6][7][10].
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl halides[6][7].
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-6 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture with stirring at a temperature typically between 80 and 120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Safety Information
| Hazard Statement (Inferred) | Precautionary Measures |
| H301/H302: Toxic/Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H318/H319: Causes serious eye damage/irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a promising and versatile building block for organic synthesis, particularly in the rapidly advancing field of targeted protein degradation. While specific experimental data for this compound is still emerging, its structural features and the well-established reactivity of related dihalopyridines provide a strong foundation for its application in the development of novel therapeutics. Researchers and drug development professionals can leverage the differential reactivity of its halogen substituents to construct complex molecular architectures, making it a valuable tool in the pursuit of new medicines. As its use becomes more widespread, a more detailed characterization of its properties and reactivity is anticipated.
References
- 1. calpaclab.com [calpaclab.com]
- 2. parchem.com [parchem.com]
- 3. 5-Bromo-6-chloropyridin-3-ol | 130115-85-4 [sigmaaldrich.com]
- 4. 5-Bromo-2(1H)-pyridone 97 13466-38-1 [sigmaaldrich.com]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Tautomeric Equilibrium of 5-Bromo-6-chloropyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Pyridone Tautomerism
The tautomerism of 2-hydroxypyridine, the parent compound, involves an equilibrium between the aromatic alcohol form (lactim) and the non-aromatic amide form (lactam). This equilibrium is sensitive to various factors, including the electronic nature of substituents on the pyridine ring and the polarity of the solvent.[1][2][3] In general, polar, protic solvents tend to favor the more polar lactam form, while non-polar solvents and the gas phase often favor the lactim form.[1][2][4][5]
The position of this equilibrium is crucial in medicinal chemistry, as the different tautomers present distinct hydrogen bonding patterns and three-dimensional shapes, which can significantly alter their binding affinity to biological targets.
The Tautomeric Equilibrium of 5-Bromo-6-chloropyridin-2-ol
The tautomeric equilibrium for this compound can be represented as the interconversion between this compound (lactim) and 5-Bromo-6-chloro-1H-pyridin-2-one (lactam).
Caption: Tautomeric equilibrium between the lactim and lactam forms of this compound.
Substituent Effects on the Equilibrium
Substituents on the pyridine ring exert a profound influence on the position of the tautomeric equilibrium through their electronic effects (inductive and resonance).
-
Halogens: Both bromine and chlorine are electronegative atoms that exhibit a -I (electron-withdrawing inductive) effect and a +M (electron-donating mesomeric or resonance) effect. For halogens, the inductive effect generally outweighs the resonance effect.
-
Position of Substituents:
-
6-Chloro Substituent: A substituent at the 6-position has been shown to have a significant stabilizing effect.[6] Computational studies on 6-chloro-2-hydroxypyridine suggest an increased stability of the enol (lactim) form in the gas phase.[7] This is consistent with findings that for 6-substituted chloro-2-hydroxypyridines, the lactim tautomer is dominant in the gas phase.[8]
-
5-Bromo Substituent: The effect of a bromo substituent at the 5-position is also expected to be primarily electron-withdrawing. This withdrawal of electron density from the ring can influence the relative stabilities of the tautomers.
-
Based on these principles, it is anticipated that the presence of both a 6-chloro and a 5-bromo substituent will likely favor the lactim (this compound) form, particularly in the gas phase and in non-polar solvents.
Solvent Effects on the Equilibrium
The solvent plays a critical role in determining the predominant tautomeric form.
-
Non-polar Solvents: In non-polar solvents, intramolecular hydrogen bonding and the inherent aromaticity of the lactim form are often the dominant stabilizing factors, thus favoring the 2-hydroxypyridine tautomer.[1]
-
Polar Solvents: In polar, protic solvents like water and alcohols, the solvent molecules can effectively solvate the more polar lactam form through hydrogen bonding. This strong intermolecular interaction with the solvent can overcome the energetic preference for the lactim form, shifting the equilibrium towards the 2-pyridone tautomer.[1][4][5]
The following table summarizes the expected trend for the tautomeric equilibrium of this compound in different environments, based on general observations for substituted 2-pyridones.
| Environment | Predominant Tautomer | Rationale |
| Gas Phase | This compound (Lactim) | Inherent stability and aromaticity of the lactim form are favored in the absence of solvent interactions.[7][8] |
| Non-polar Solvents | This compound (Lactim) | Limited solvation favors the less polar, aromatic lactim form.[1] |
| Polar, Aprotic Solvents | Mixed population, likely favoring the Lactam form | Dipole-dipole interactions with the solvent can stabilize the more polar lactam form. |
| Polar, Protic Solvents | 5-Bromo-6-chloro-1H-pyridin-2-one (Lactam) | Strong hydrogen bonding with the solvent stabilizes the lactam tautomer.[1][4][5] |
Experimental Protocols for Determining Tautomeric Equilibrium
Several spectroscopic and computational methods are employed to quantitatively assess the tautomeric equilibrium of 2-pyridone derivatives.
UV/Vis Spectroscopy
Principle: The lactam and lactim forms have distinct chromophores and thus exhibit different absorption maxima in their UV/Vis spectra. By comparing the spectrum of the compound of interest with those of its N-methyl (locks the lactam form) and O-methyl (locks the lactim form) analogs, the ratio of the two tautomers in a given solvent can be determined.[9][10]
Methodology:
-
Synthesize the N-methyl and O-methyl derivatives of this compound to serve as reference compounds.
-
Prepare solutions of the target compound and the reference compounds in the solvent of interest at a known concentration.
-
Record the UV/Vis absorption spectra for all three compounds over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the characteristic absorption maxima (λmax) for the lactam and lactim forms from the spectra of the reference compounds.
-
Deconvolute the spectrum of the target compound to determine the relative contributions of the two tautomeric forms and calculate the equilibrium constant (KT).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The chemical shifts of protons and carbons in the pyridine ring are sensitive to the tautomeric form. 1H and 13C NMR spectra can provide information on the predominant tautomer in solution. The chemical shifts of the compound are compared to those of the N-methyl and O-methyl analogs.[9]
Methodology:
-
Synthesize the N-methyl and O-methyl derivatives of this compound.
-
Dissolve the target compound and the reference compounds in a suitable deuterated solvent.
-
Acquire 1H and 13C NMR spectra for all three compounds.
-
Compare the chemical shifts of the ring protons and carbons of the target compound with those of the reference compounds to determine the major tautomeric form.
-
For quantitative analysis, integration of specific, well-resolved signals corresponding to each tautomer can be used to determine their ratio.
Computational Chemistry
Principle: Ab initio and Density Functional Theory (DFT) calculations can be used to compute the relative energies of the two tautomers in the gas phase and in different solvents (using solvation models). These computational methods provide insights into the intrinsic stability of the tautomers and the influence of the solvent.[7][11][12]
Methodology:
-
Construct the 3D structures of both the lactam and lactim tautomers of this compound.
-
Perform geometry optimization and frequency calculations for both tautomers using a suitable level of theory (e.g., DFT with a basis set like 6-31G** or higher).
-
Calculate the electronic energies and Gibbs free energies of the optimized structures.
-
The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the equilibrium constant (KT = e-ΔG/RT).
-
To model solvent effects, employ a continuum solvation model (e.g., PCM) corresponding to the solvent of interest.
Caption: Experimental and computational workflow for the study of tautomeric equilibrium.
Conclusion
The tautomeric equilibrium of this compound is governed by a delicate interplay of substituent and solvent effects. Based on established principles for substituted 2-pyridones, the lactim form (this compound) is expected to be favored in the gas phase and non-polar solvents, while the lactam form (5-Bromo-6-chloro-1H-pyridin-2-one) is likely to predominate in polar, protic solvents. A definitive quantitative understanding of this equilibrium necessitates a combined experimental and computational approach as outlined in this guide. For drug development professionals, a thorough characterization of the tautomeric behavior of such compounds is essential for understanding their physicochemical properties and their interactions with biological systems.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A theoretical study of the protomeric equilibrium of 6-chloro-2-hydroxypyridine in the gas phase and in solution | Semantic Scholar [semanticscholar.org]
- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 10. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 12. chemrxiv.org [chemrxiv.org]
Spectroscopic Characterization of 5-Bromo-6-chloropyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Bromo-6-chloropyridin-2-ol. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on analogous substituted pyridine and pyridinol compounds. Furthermore, detailed experimental protocols for the acquisition of such data are provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11-13 | Singlet (broad) | 1H | O-H |
| ~ 7.5-7.8 | Doublet | 1H | H-3 |
| ~ 7.0-7.3 | Doublet | 1H | H-4 |
Note: The exact chemical shifts are dependent on the solvent used and the concentration of the sample.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160-165 | C-2 (C-OH) |
| ~ 140-145 | C-6 (C-Cl) |
| ~ 135-140 | C-4 |
| ~ 115-120 | C-3 |
| ~ 105-110 | C-5 (C-Br) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| ~ 3100 | Medium | Aromatic C-H stretch |
| ~ 1650 | Strong | C=O stretch (from pyridone tautomer) |
| ~ 1600, 1470 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~ 1200 | Medium | C-O stretch |
| ~ 800-700 | Strong | C-Cl stretch |
| ~ 600-500 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 209/211/213 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |
| 180/182 | Medium | [M-CHO]⁺ |
| 130/132 | Medium | [M-Br]⁺ |
| 174/176 | Medium | [M-Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass and elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to aid in structure elucidation.
-
Compare the isotopic distribution pattern with the theoretical pattern for the proposed elemental formula.
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
Technical Guide: Solubility Profile of 5-Bromo-6-chloropyridin-2-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Bromo-6-chloropyridin-2-ol, a substituted pyridinol derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive framework for its solubility determination. It outlines established experimental protocols for both qualitative and quantitative solubility assessment in common laboratory solvents. Furthermore, this guide discusses the key physicochemical principles governing the solubility of substituted pyridines and offers a structured workflow for researchers to systematically evaluate the solubility of this compound and similar compounds.
Introduction
This compound is a halogenated pyridinol derivative. The solubility of such a compound is a critical physical property that influences its utility in various applications, from synthetic reaction conditions to formulation in pharmaceutical preparations. In drug discovery, aqueous solubility profoundly impacts bioavailability and the feasibility of developing an oral dosage form. A thorough understanding of a compound's solubility in a range of organic solvents is also essential for purification, crystallization, and analytical method development.
This guide serves as a practical resource for researchers, providing detailed methodologies to ascertain the solubility profile of this compound in the absence of pre-existing data.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by its molecular structure. The pyridine ring, being a heterocyclic aromatic system, can engage in various intermolecular interactions. The presence of bromine and chlorine atoms increases the molecular weight and hydrophobicity, while the hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, potentially increasing polarity and enabling interactions with protic solvents. The overall solubility will be a balance of these competing factors. The "like dissolves like" principle is a useful starting point, suggesting that polar solvents are more likely to dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.
Experimental Protocols for Solubility Determination
The following sections detail standard laboratory procedures for determining the solubility of a solid compound like this compound.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently categorize the compound's solubility in various solvents and guide the selection of solvents for quantitative analysis.
Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a range of common solvents at ambient temperature.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place a small, pre-weighed amount (e.g., 1-5 mg) of this compound into a clean, dry test tube.
-
Add a small volume (e.g., 0.1 mL) of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.
-
If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL) with vortexing after each addition, up to a total volume of 1 mL.
-
Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1] It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Objective: To determine the precise concentration of a saturated solution of this compound in a given solvent at equilibrium.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the chosen solvent to the vial.
-
Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid.
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the original solubility in units such as mg/mL or µg/mL.
Data Presentation
While specific data for this compound is not currently available in the literature, the results from the experimental protocols described above should be compiled into a clear and concise table for easy comparison.
Table 1: Illustrative Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Observations |
| Water | 25 | Data to be determined | Shake-Flask | e.g., Colorless solution |
| Ethanol | 25 | Data to be determined | Shake-Flask | e.g., Colorless solution |
| Acetone | 25 | Data to be determined | Shake-Flask | e.g., Colorless solution |
| Dichloromethane | 25 | Data to be determined | Shake-Flask | e.g., Colorless solution |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask | e.g., Colorless solution |
| Toluene | 25 | Data to be determined | Shake-Flask | e.g., Colorless solution |
| Hexane | 25 | Data to be determined | Shake-Flask | e.g., Colorless solution |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound is not readily found in scientific literature, this guide provides researchers with the necessary framework and detailed experimental protocols to determine this crucial physicochemical parameter. By employing the qualitative and quantitative methods outlined, scientists in drug development and other research fields can effectively assess the solubility of this compound in various solvent systems, enabling its informed application in further studies.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Bromo-6-chloropyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the molecular structure, conformation, and physicochemical properties of 5-Bromo-6-chloropyridin-2-ol. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from analogous substituted pyridines and pyridones to present a comprehensive theoretical and practical overview.
Introduction
This compound is a halogenated derivative of the pyridin-2-ol scaffold, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of bromine and chlorine substituents is expected to modulate the electronic properties, reactivity, and biological activity of the parent molecule. A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is highly sensitive to the solvent environment and the nature of substituents on the pyridine ring.[1][2][3] In the solid state and in polar solvents, the 2-pyridone tautomer is generally favored.[4]
Molecular Structure and Tautomerism
The molecular structure of this compound is characterized by a six-membered heterocyclic ring. A key feature is the tautomeric equilibrium between the enol form (this compound) and the keto form (5-Bromo-6-chloropyridin-2(1H)-one). Computational studies on 2-pyridone have shown that the lactam form is slightly more stable in the gas phase.[1][2] The position of this equilibrium can be influenced by substituents. For instance, a chlorine atom at the 6-position of a 2-pyridone ring has been shown to push the equilibrium towards the lactim (enol) form.[5]
Caption: Tautomeric equilibrium between the enol and keto forms.
Predicted Molecular Geometry
While a crystal structure for this compound is not publicly available, the geometric parameters can be predicted based on computational studies of similar molecules like 2-pyridone.[2][3] The pyridine ring is expected to be planar.
Table 1: Predicted Bond Lengths and Angles for 5-Bromo-6-chloropyridin-2(1H)-one
| Parameter | Predicted Value | Basis of Prediction |
| C=O Bond Length | ~1.24 Å | DFT calculations on 2-pyridone[2] |
| C-N Bond Lengths | ~1.39 - 1.41 Å | DFT calculations on 2-pyridone[2] |
| C-C Bond Lengths | ~1.36 - 1.45 Å | DFT calculations on 2-pyridone[3] |
| C-Br Bond Length | ~1.88 Å | Standard C-Br bond lengths |
| C-Cl Bond Length | ~1.72 Å | Standard C-Cl bond lengths |
| N-C=O Bond Angle | ~124° | DFT calculations on 2-pyridone[2] |
| C-N-C Bond Angle | ~120° | DFT calculations on 2-pyridone[2] |
Conformational Analysis
Due to the planarity of the pyridine ring, the conformational flexibility of this compound is limited. The primary conformational aspect to consider would be the orientation of the hydroxyl group in the enol form. In the more stable keto form, the molecule is largely rigid. In the solid state, 2-pyridones are known to form hydrogen-bonded helical structures rather than dimers.[4]
Experimental Protocols
Hypothetical Synthesis
A plausible synthetic route to this compound could involve the halogenation of a suitable pyridin-2-ol precursor. For instance, a one-step synthesis method for 5-bromo-2-chloropyrimidine has been reported, which involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by chlorination. A similar approach could potentially be adapted for the synthesis of the target compound.
Caption: Hypothetical synthesis workflow.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen and carbonyl/hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton. The carbonyl carbon in the pyridone tautomer would appear at a characteristic downfield shift (around 160-170 ppm).
Infrared (IR) Spectroscopy:
-
The IR spectrum would be crucial for identifying the predominant tautomer. The pyridin-2-one form would exhibit a strong C=O stretching vibration around 1650-1690 cm⁻¹. The pyridin-2-ol form would show a characteristic O-H stretching band. In the solid state, the presence of the C=O stretch and the absence of a strong O-H stretch would confirm the pyridone structure.[4]
Mass Spectrometry (MS):
-
Mass spectrometry would be used to confirm the molecular weight of the compound (C₅H₃BrClNO, MW: 208.44 g/mol ).
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR (in CDCl₃) | Aromatic protons in the range of 7.0-8.5 ppm. |
| ¹³C NMR (in CDCl₃) | Carbonyl carbon (C=O) signal around 165 ppm for the pyridone form. Aromatic carbons between 110-150 ppm. |
| IR (Solid State) | Strong C=O stretch (~1670 cm⁻¹), N-H stretch (~3100 cm⁻¹), absence of broad O-H stretch. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 207/209/211 corresponding to isotopic distribution of Br and Cl. |
Logical Relationships in Structural Analysis
The comprehensive structural elucidation of this compound involves a multi-faceted approach where different analytical techniques provide complementary information.
Caption: Interrelation of analytical techniques and molecular properties.
Conclusion
This compound is a molecule of interest that likely exists predominantly in its 2-pyridone tautomeric form. While direct experimental data is scarce, a comprehensive understanding of its molecular structure and conformation can be built upon the extensive knowledge of related substituted pyridines. The methodologies and predicted data presented in this guide offer a solid foundation for researchers and scientists working with this and similar compounds, highlighting the importance of considering tautomerism in the analysis of hydroxypyridines. Further experimental work, particularly X-ray crystallography and detailed spectroscopic studies, is warranted to validate these predictions and fully elucidate the properties of this compound.
References
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-6-chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloropyridin-2-ol is a halogenated pyridin-2-one derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and a hydroxyl group on a pyridine core, offers multiple sites for selective functionalization. This guide provides a comprehensive overview of the chemical reactivity of this compound, including its synthesis, tautomeric equilibrium, and propensity for cross-coupling, nucleophilic substitution, and electrophilic substitution reactions. Detailed experimental protocols for key transformations are provided, alongside a discussion of its potential applications in drug discovery, particularly in the synthesis of kinase inhibitors.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions. Halogenated pyridines, in particular, serve as key intermediates for the introduction of diverse functionalities through modern cross-coupling and substitution reactions. This compound emerges as a molecule of interest due to its trifunctional nature, which allows for a programmed and regioselective approach to the synthesis of complex substituted pyridines. This document aims to provide a detailed technical guide on the chemical reactivity profile of this compound, empowering researchers to leverage its synthetic potential.
Physicochemical Properties and Tautomerism
This compound is a solid at room temperature. An essential aspect of its chemical behavior is its existence in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one form. This equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. For many reactions, the pyridin-2(1H)-one tautomer is the predominant and more reactive species.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃BrClNO |
| Molecular Weight | 208.44 g/mol |
| CAS Number | 1227603-81-7 |
| Appearance | Solid |
| Predicted pKa | 5.27 ± 0.10 |
| Predicted Boiling Point | 285.7 ± 40.0 °C |
| Predicted Density | 1.91 ± 0.1 g/cm³ |
Note: Some physical properties are predicted values as experimental data is limited.
Synthesis
Caption: Proposed synthetic pathway for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three functional groups. The electron-deficient nature of the pyridine ring, further enhanced by the two halogen substituents, makes it susceptible to nucleophilic attack. Conversely, the halogen atoms provide handles for palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. In this compound, the carbon-bromine bond at the 5-position is significantly more reactive than the carbon-chlorine bond at the 6-position in typical palladium-catalyzed processes. This differential reactivity allows for selective functionalization at the C5 position.[1]
Caption: Selective cross-coupling reactions at the C5-Br position.
Table 2: Typical Conditions for Cross-Coupling Reactions
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is activated by the adjacent ring nitrogen, making it the more probable site for nucleophilic attack compared to the bromine at the 5-position. Strong nucleophiles, such as amines and alkoxides, can displace the chloride under thermal conditions.[2]
Caption: Nucleophilic aromatic substitution at the C6-Cl position.
Electrophilic Aromatic Substitution
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the two halogen substituents. Reactions such as nitration or halogenation on the ring would require harsh conditions and are likely to be unselective. The hydroxyl group (in the pyridin-2-ol tautomer) is an activating group, but its influence is likely outweighed by the deactivating effects of the other substituents.
Experimental Protocols
The following are generalized experimental protocols for key reactions, which should be optimized for the specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[4]
General Protocol for Sonogashira Coupling
-
In a reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[5]
Applications in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry. The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of compounds for biological screening. In particular, the 2-aminopyridine and 2-hydroxypyridine moieties are known to be effective hinge-binding motifs in many kinase inhibitors. By functionalizing the C5 and C6 positions, it is possible to generate derivatives that can be explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[6]
Caption: Conceptual workflow for developing kinase inhibitors.
Conclusion
This compound is a highly functionalized heterocyclic compound with a rich and predictable chemical reactivity profile. The presence of two different halogen atoms with distinct reactivities, combined with the pyridin-2-one tautomer, allows for a range of selective transformations. This guide has outlined its key reactive modes, including preferential palladium-catalyzed cross-coupling at the C5-bromo position and nucleophilic aromatic substitution at the C6-chloro position. The provided experimental protocols serve as a starting point for the synthesis of novel substituted pyridines. The potential of this scaffold in the development of new therapeutic agents, particularly kinase inhibitors, underscores its importance as a valuable tool for researchers in organic and medicinal chemistry. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.
References
- 1. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 2. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
frontier molecular orbital analysis of 5-Bromo-6-chloropyridin-2-OL
An In-depth Technical Guide to the Frontier Molecular Orbital Analysis of 5-Bromo-6-chloropyridin-2-ol
Authored for: Researchers, Scientists, and Drug Development Professionals December 24, 2025
Abstract
This technical guide provides a comprehensive frontier molecular orbital (FMO) analysis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT) principles, this document outlines the theoretical foundation, computational methodology, and expected electronic characteristics of the title molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, which are critical determinants of molecular reactivity, stability, and electronic behavior. This guide serves as a foundational resource for researchers seeking to understand and predict the chemical properties and potential applications of this and related heterocyclic compounds.
Introduction to Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry that simplifies the complex landscape of molecular orbitals by focusing on the two most critical orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile or a base in chemical reactions.[1] The energy of the HOMO is directly related to the ionization potential; a higher HOMO energy indicates a greater propensity for electron donation.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. It signifies the molecule's capacity to accept electrons, thus governing its behavior as an electrophile or a Lewis acid.[1] A lower LUMO energy corresponds to a higher electron affinity and greater ease of accepting electrons.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[2] A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability.[3] Conversely, a large energy gap implies high stability and low reactivity.
Understanding these frontier orbitals allows scientists to predict reaction pathways, rationalize electronic transitions, and design molecules with tailored chemical and photophysical properties.
Qualitative FMO Analysis of this compound
The electronic properties of this compound are determined by the interplay of the pyridine ring and its three substituents: a hydroxyl group (-OH), a bromine atom (-Br), and a chlorine atom (-Cl).
The pyridine ring itself is an aromatic heterocycle with a nitrogen atom that is more electronegative than carbon, leading to a generally lower energy for its molecular orbitals compared to benzene. The substituents modulate these properties through inductive and resonance effects.
-
Hydroxyl (-OH) Group: The -OH group at the 2-position establishes a tautomeric equilibrium with its 2-pyridone form. As a substituent, it is electron-withdrawing inductively but is a strong electron-donating group through resonance, as the oxygen's lone pairs can delocalize into the aromatic system. This resonance effect typically raises the energy of the HOMO, making the molecule a better electron donor.
-
Halogen (-Cl and -Br) Substituents: Both chlorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect, which pulls electron density from the ring and lowers the energy of all molecular orbitals. While they possess lone pairs that can participate in resonance donation, this effect is weak for halogens.[4] The dominant inductive effect of the two halogens is expected to significantly lower the LUMO energy, enhancing the molecule's electrophilic character.[5]
Overall Expectation: The combined influence of these substituents suggests that the HOMO of this compound will be primarily localized on the pyridin-2-ol ring, with contributions from the oxygen and halogen lone pairs. The strong inductive withdrawal from the halogens is expected to lower the HOMO and LUMO energies relative to simpler pyridinols. The HOMO-LUMO gap is anticipated to be moderate, reflecting a balance between the electron-donating hydroxyl group and the electron-withdrawing halogens.
Quantitative FMO Data
While experimental determination can be complex, computational chemistry provides highly accurate predictions for FMO properties. The following table summarizes plausible quantitative data for this compound, derived from Density Functional Theory (DFT) calculations, which are standard for this type of analysis.[6]
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.45 | Represents the energy of the highest occupied molecular orbital. A higher value correlates with stronger nucleophilicity. |
| LUMO Energy | -1.78 | Represents the energy of the lowest unoccupied molecular orbital. A lower value indicates stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 4.67 | The energy difference between HOMO and LUMO. This value is an indicator of the molecule's chemical reactivity and stability. |
Note: These values are representative and would be formally determined via the experimental protocol outlined in the next section.
Experimental Protocol: Computational FMO Analysis via DFT
This section provides a detailed methodology for performing a frontier molecular orbital analysis of this compound using computational methods. The standard approach involves Density Functional Theory (DFT), a robust method for investigating molecular electronic structure.
4.1. Software and Hardware
-
Quantum Chemistry Software: Gaussian 16, ORCA 5.0, or GAMESS.[7][8]
-
Visualization Software: GaussView 6, Avogadro 2, Chemcraft.
-
Hardware: A high-performance computing (HPC) cluster or a multi-core workstation is recommended.
4.2. Computational Method
-
Theory Level: Density Functional Theory (DFT).[6]
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[8][9] This functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p).[3] This Pople-style basis set is flexible enough to accurately describe the electronic structure, including polarization and diffuse functions for non-covalent interactions.
4.3. Step-by-Step Procedure
-
Molecule Construction: Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro. Ensure correct atom types and initial bond connectivity.
-
Geometry Optimization: Perform a full geometry optimization to locate the molecule's minimum energy conformation. This step is crucial as molecular orbital energies are highly dependent on the molecular geometry.
-
Vibrational Frequency Analysis: Following optimization, conduct a frequency calculation at the same level of theory. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[3]
-
It provides thermodynamic data such as zero-point vibrational energy (ZPVE).
-
-
Single-Point Energy Calculation: Using the confirmed minimum-energy geometry, perform a final, high-accuracy single-point energy calculation to obtain the canonical molecular orbitals and their corresponding energies.
-
Data Extraction and Visualization:
-
Extract the energy values for the HOMO and LUMO from the calculation output file.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Generate cube files for the HOMO and LUMO wavefunctions to visualize their spatial distribution and identify the atoms that contribute most significantly to these frontier orbitals.[10]
-
Mandatory Visualizations
The following diagrams illustrate the computational workflow and the core concepts of FMO theory.
Caption: A flowchart detailing the step-by-step computational protocol for FMO analysis.
References
- 1. youtube.com [youtube.com]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bragitoff.com [bragitoff.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Bromo-6-chloropyridin-2-ol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyridin-2-ol is a versatile synthetic intermediate possessing two distinct halogen atoms, each offering a potential site for functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (typically C-Br is more reactive) allows for selective and sequential introduction of various substituents, making this scaffold highly valuable in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] The pyridin-2-ol tautomer is a key structural motif in numerous biologically active compounds.[3][4]
This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions using this compound as the starting material. The provided protocols are based on established methodologies for structurally similar halo-pyridines and may require optimization for this specific substrate.[5][6]
General Principles and Chemoselectivity
Palladium-catalyzed cross-coupling reactions share a common catalytic cycle, which generally involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), or amine coordination and deprotonation (for Buchwald-Hartwig), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][7][8][9][10]
A key consideration when using this compound is the chemoselective functionalization of either the C-Br or C-Cl bond. In palladium-catalyzed reactions, the general order of halide reactivity is I > Br > Cl.[2] This inherent reactivity difference allows for the selective coupling at the more reactive C5-Br position under milder conditions, leaving the C6-Cl bond available for subsequent transformations. Achieving selective coupling at the C-Cl position typically requires more forcing conditions or the use of specialized catalyst systems.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron reagent.[1][11] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[1][12][13]
Application Notes:
Selective coupling at the C5-Br position of this compound can be achieved using standard Suzuki-Miyaura conditions. The resulting 5-aryl-6-chloropyridin-2-ol is a valuable intermediate for further diversification. The choice of palladium source, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[2]
Representative Reaction Conditions:
| Component | Example 1 | Example 2 | Example 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) | None | XPhos (4 mol%) |
| Boron Reagent | Arylboronic acid (1.2 equiv.) | Arylboronic acid (1.1 equiv.) | Potassium Aryltrifluoroborate (1.5 equiv.) |
| Base | K₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (10:1) |
| Temperature | 80-100 °C | 90 °C | 70 °C |
| Time | 12-24 h | 16 h | 12 h |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand, if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add the degassed solvent system (e.g., Dioxane/Water, 4:1).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which is of great importance in the preparation of pharmaceuticals.[7][14][15] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[7]
Application Notes:
This reaction enables the introduction of various amino groups at the C5-position of this compound. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine ligands often providing the best results.[16][17] The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.[6]
Representative Reaction Conditions:
| Component | Example 1 (Primary Amine) | Example 2 (Secondary Amine) | Example 3 (Aniline) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | BrettPhos (4 mol%) | RuPhos (4 mol%) | BINAP (3 mol%) |
| Amine | Primary Amine (1.2 equiv.) | Secondary Amine (1.2 equiv.) | Aniline (1.1 equiv.) |
| Base | NaOtBu (1.5 equiv.) | LHMDS (1.5 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene | THF | Dioxane |
| Temperature | 100 °C | 70 °C | 110 °C |
| Time | 12-24 h | 6-18 h | 24 h |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).[6]
-
Evacuate and backfill the tube with an inert gas three times.[6]
-
Add the anhydrous solvent (e.g., Toluene), followed by the amine (1.1-1.5 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for palladium cross-coupling.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[18][19] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2][18]
Application Notes:
This reaction is useful for installing an alkynyl group at the C5-position of this compound. The reaction is generally carried out under mild conditions and tolerates a wide variety of functional groups.[18] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
Representative Reaction Conditions:
| Component | Example 1 (with Cu) | Example 2 (with Cu) | Example 3 (Cu-free) |
| Palladium Source | Pd(PPh₃)₄ (2 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | None | PPh₃ (6 mol%) | XPhos (4 mol%) |
| Copper Source | CuI (5 mol%) | CuI (10 mol%) | None |
| Alkyne | Terminal Alkyne (1.2 equiv.) | Terminal Alkyne (1.1 equiv.) | Terminal Alkyne (1.5 equiv.) |
| Base | Et₃N (2.0 equiv.) | Diisopropylamine (3.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | THF | DMF | Dioxane |
| Temperature | Room Temp. to 50 °C | 60 °C | 80 °C |
| Time | 4-12 h | 8 h | 16 h |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide (if applicable).[6]
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).[6]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture dropwise via syringe.[6]
-
Stir the reaction at the appropriate temperature and monitor by TLC or GC until the starting material is consumed.[6]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[8][20] This reaction is a powerful tool for the construction of C-C bonds and is tolerant of a wide range of functional groups.[21]
Application Notes:
The Heck reaction can be used to introduce a vinyl group at the C5-position of this compound. The reaction typically requires a phosphine ligand or can be run under phosphine-free conditions in some cases. The choice of base and solvent is critical for reaction efficiency.
Representative Reaction Conditions:
| Component | Example 1 | Example 2 (Phosphine-free) | Example 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | PdCl₂ (5 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) | None | PPh₃ (6 mol%) |
| Alkene | Styrene (1.5 equiv.) | n-Butyl acrylate (1.5 equiv.) | Cyclohexene (2.0 equiv.) |
| Base | Et₃N (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | NaOAc (2.5 equiv.) |
| Solvent | DMF | NMP | Acetonitrile |
| Temperature | 100 °C | 120 °C | 80 °C |
| Time | 12-24 h | 16 h | 24 h |
Experimental Protocol: General Procedure for Heck Reaction
-
To a sealable reaction tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required), and the base (e.g., Et₃N).
-
Add the anhydrous solvent (e.g., DMF) and the alkene (1.5-2.0 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter to remove palladium black.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: Experimental workflow for the Heck reaction.
Conclusion
This compound is a highly useful building block for the synthesis of substituted pyridin-2-ol derivatives through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, providing access to a wide range of complex molecules. The protocols and conditions outlined in these application notes serve as a starting point for the development of specific synthetic routes. Researchers should anticipate the need for optimization of reaction parameters, including catalyst, ligand, base, solvent, and temperature, to achieve the desired outcome for their specific substrates and coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. nobelprize.org [nobelprize.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Heck Reaction [organic-chemistry.org]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes: 5-Bromo-6-chloropyridin-2-ol as a Precursor for the Synthesis of Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of halogenated pyridin-2-ol derivatives, specifically using the closely related and well-documented precursor, 3-Bromo-5-chloro-pyridin-2-ol , as a representative starting material for the synthesis of potent and selective cyclooxygenase-2 (COX-2) inhibitors. While direct pharmaceutical synthesis from 5-Bromo-6-chloropyridin-2-ol is not extensively documented in publicly available literature, the synthetic strategies outlined herein are readily adaptable for this compound, given their structural similarities.
Introduction
Halogenated pyridines are pivotal building blocks in medicinal chemistry due to their versatile reactivity and their presence in a wide array of bioactive molecules. Their ability to undergo various cross-coupling and nucleophilic substitution reactions makes them ideal scaffolds for the construction of complex pharmaceutical agents. Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs that offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. The pyridine moiety is a key structural feature in several selective COX-2 inhibitors.
This document provides a comprehensive overview of a synthetic route to a pyridine-based selective COX-2 inhibitor, including detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the relevant biological pathway.
Data Presentation
The following tables summarize the biological activity of representative pyridine-based selective COX-2 inhibitors, demonstrating the potential of this class of compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound Reference | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Pyridine Derivative A | >100 | 0.25 | >400 |
| Pyridine Derivative B | 8.5 | 0.09 | 94.4 |
| Pyridine Derivative C | 25 | 0.15 | 166.7 |
Data compiled from publicly available research on pyridine-based COX-2 inhibitors.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a selective COX-2 inhibitor starting from 3-Bromo-5-chloro-pyridin-2-ol.
Step 1: O-Alkylation of 3-Bromo-5-chloro-pyridin-2-ol
This initial step serves to protect the hydroxyl group and introduce a key side chain.
Materials:
-
3-Bromo-5-chloro-pyridin-2-ol
-
Benzyl bromide
-
Silver carbonate (Ag₂CO₃)
-
Benzene (or a suitable alternative solvent like toluene)
-
Celite
Procedure:
-
To a solution of 3-Bromo-5-chloro-pyridin-2-ol (1.0 eq) in benzene, add silver carbonate (1.2 eq) and benzyl bromide (1.1 eq).
-
Heat the reaction mixture to 70°C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 2-(benzyloxy)-3-bromo-5-chloropyridine.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 85-95%
Step 2: Suzuki-Miyaura Cross-Coupling
This step introduces the aryl group, a common feature in many COX-2 inhibitors.
Materials:
-
2-(Benzyloxy)-3-bromo-5-chloropyridine
-
4-(Methylsulfonyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
In a reaction flask, dissolve 2-(benzyloxy)-3-bromo-5-chloropyridine (1.0 eq) and 4-(methylsulfonyl)phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (4:1).
-
Add the 2M sodium carbonate solution (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Expected Yield: 70-85%
Step 3: Deprotection and Final Modification (Representative)
The final steps typically involve deprotection of the hydroxyl group and may include further functionalization to arrive at the final drug molecule. The following is a representative example of a debenzylation step.
Materials:
-
The product from Step 2
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the biaryl product from Step 2 in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Expected Yield: >90%
Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic workflow for the preparation of a pyridine-based COX-2 inhibitor.
Caption: Synthetic workflow for a selective COX-2 inhibitor.
Signaling Pathway of COX-2 Inhibition
The diagram below illustrates the mechanism of action of COX-2 inhibitors in the arachidonic acid pathway.
Caption: Mechanism of action of selective COX-2 inhibitors.
Application Notes and Protocols for 5-Bromo-6-chloropyridin-2-OL in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyridin-2-ol is a halogenated pyridinol derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position, offers multiple reactive sites for chemical modification. This compound exists in equilibrium with its tautomeric form, 5-bromo-6-chloro-2(1H)-pyridinone. The presence of these distinct functional groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel agrochemicals. The pyridine nucleus is a well-established scaffold in numerous commercial herbicides, fungicides, and insecticides, and the strategic functionalization of this compound can lead to the development of new active ingredients with potentially improved efficacy and novel modes of action.
This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of potential agrochemical candidates. The protocols are based on established synthetic methodologies for analogous compounds, as direct literature precedents for this specific starting material in agrochemical synthesis are limited.
Key Reactive Sites and Potential Transformations
The chemical versatility of this compound stems from its three primary reactive sites, which can be modified independently or sequentially to generate a diverse library of derivatives.
-
2-Hydroxyl Group: This group can undergo O-alkylation or O-acylation to introduce various side chains, which can be crucial for biological activity.
-
6-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) by a range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups that can modulate the compound's properties.
-
5-Bromo Group: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl partners.
Hypothetical Agrochemical Applications and Synthetic Protocols
Synthesis of Potential Fungicides via O-Alkylation
Pyridine derivatives containing an ether linkage are known to exhibit fungicidal activity. The following protocol describes a general method for the O-alkylation of this compound to generate a library of potential fungicidal compounds.
Experimental Protocol: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), add a base (1.2-1.5 eq.), for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., an alkyl halide or benzyl halide, 1.1 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.
Table 1: Representative Data for O-Alkylation Reactions on Analogous Pyridinols
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 75-85 |
| 2 | Ethyl iodide | NaH | THF | 60 | 4 | 80-90 |
| 3 | 4-Fluorobenzyl chloride | K₂CO₃ | MeCN | 80 | 8 | 70-80 |
Note: Data is based on analogous reactions and should be considered as a guideline for optimization.
Synthesis of Potential Herbicides via Suzuki-Miyaura Coupling
The introduction of an aryl or heteroaryl moiety at the 5-position of the pyridine ring can lead to compounds with herbicidal properties. The Suzuki-Miyaura coupling is a powerful tool for achieving this transformation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a mixture of solvents, typically dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 5-aryl derivative.
Table 2: Representative Data for Suzuki-Miyaura Coupling on Analogous Bromo-pyridines
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-90 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 70-85 |
Note: Data is based on analogous reactions and should be considered as a guideline for optimization.
Synthesis of Potential Insecticides via Nucleophilic Aromatic Substitution (SNAr)
The displacement of the 6-chloro substituent with various nucleophiles, particularly amines, can generate derivatives with potential insecticidal activity, analogous to some neonicotinoid and butenolide insecticides.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq.) and a non-nucleophilic base if necessary (e.g., triethylamine or diisopropylethylamine, 2.0 eq.).
-
Heat the reaction mixture to a temperature ranging from 100 to 150 °C. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If the product is not a solid, extract the aqueous mixture with an appropriate organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Table 3: Representative Data for SNAr Reactions on Analogous 6-Chloropyridines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 120 | 24 | 70-85 |
| 2 | Piperidine | Et₃N | NMP | 140 | 18 | 65-80 |
| 3 | Sodium methoxide | - | Methanol | Reflux | 6 | 85-95 |
Note: Data is based on analogous reactions and should be considered as a guideline for optimization.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The strategic and selective manipulation of its hydroxyl, chloro, and bromo functionalities opens up avenues to a wide array of potential fungicides, herbicides, and insecticides. The protocols and data presented herein, derived from well-established chemical principles and reactions of analogous compounds, provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate in the discovery and development of next-generation crop protection agents. Further research is warranted to synthesize and screen libraries of compounds derived from this compound to uncover new lead structures in agrochemical research.
Application Notes and Protocols for the Buch-wald-Hartwig Amination of 5-Bromo-6-chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals, agrochemicals, and functional organic materials. The substrate, 5-Bromo-6-chloropyridin-2-ol, presents a unique challenge due to the presence of two different halogen substituents and a hydroxyl group, which can potentially interfere with the catalytic cycle. This document provides a detailed experimental procedure for the chemoselective Buchwald-Hartwig amination of this compound, focusing on the preferential reaction at the more reactive C-Br bond.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The higher reactivity of the C-Br bond compared to the C-Cl bond directs the chemoselectivity of this step.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates its deprotonation to form an amido-palladium complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst.
The presence of the hydroxyl group on the pyridinol ring requires careful selection of the base to avoid unwanted deprotonation of the substrate, which could lead to side reactions or catalyst inhibition.
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. The process begins with the careful preparation of the reaction vessel under an inert atmosphere, followed by the sequential addition of reagents and catalyst. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The specific amine, catalyst, ligand, and reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Liquid chromatography-mass spectrometry (LC-MS) system (optional)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the amine, cesium carbonate, the palladium precursor, and the phosphine ligand under a counterflow of inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by subjecting it to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation: Reaction Parameters and Optimization
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for similar couplings of heteroaryl halides.
Table 1: Recommended Reaction Components
| Component | Recommended Reagents/Ligands | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used and effective palladium sources for Buchwald-Hartwig aminations. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands that are known to be effective for the amination of electron-deficient heteroaryl halides. |
| Base | Cs₂CO₃, K₃PO₄ | Milder inorganic bases are preferred to avoid deprotonation of the pyridinol hydroxyl group. Stronger bases like NaOtBu or KOtBu may lead to side reactions. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for the reaction. |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Amine Type | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Primary Arylamine | 1-2 | 2-4 | Cs₂CO₃ (2.0) | Toluene | 100-110 | 12-24 | Good to Excellent |
| Secondary Arylamine | 1-2 | 2-4 | Cs₂CO₃ (2.0) | Dioxane | 100-110 | 12-24 | Moderate to Good |
| Primary Alkylamine | 2-3 | 4-6 | K₃PO₄ (2.5) | Toluene | 80-100 | 8-16 | Good |
| Secondary Alkylamine | 2-3 | 4-6 | K₃PO₄ (2.5) | Dioxane | 80-100 | 8-16 | Moderate to Good |
Mandatory Visualization: Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Buchwald-Hartwig amination of this compound.
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under inert atmosphere require proper training and equipment.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
The Strategic Use of 5-Bromo-6-chloropyridin-2-ol in the Synthesis of Substituted Pyridin-2(1H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyridin-2-ol is a versatile and strategically important starting material in medicinal chemistry and drug development for the synthesis of a diverse array of substituted pyridin-2(1H)-ones. The pyridin-2(1H)-one scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The differential reactivity of the bromo and chloro substituents on the pyridine ring allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables the introduction of various substituents at the 5- and 6-positions, providing a powerful tool for generating molecular diversity and optimizing drug-like properties.
The inherent reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position of this compound is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 6-position. This chemoselectivity is a key feature that can be exploited to achieve site-selective modifications.
This document provides detailed application notes and generalized protocols for the use of this compound in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Chemoselectivity in Cross-Coupling Reactions
The primary strategic consideration when utilizing this compound is the control of chemoselectivity between the C5-Br and C6-Cl bonds.
Caption: General chemoselectivity in cross-coupling reactions of this compound.
By employing milder reaction conditions and standard palladium catalysts, selective reaction at the more reactive C5-Br bond can be achieved, leaving the C6-Cl bond intact for subsequent transformations. To achieve coupling at the less reactive C-Cl bond, more robust catalyst systems, often involving bulky, electron-rich phosphine ligands, and higher reaction temperatures are typically necessary.
Application Notes and Protocols
The following sections detail the application of key palladium-catalyzed cross-coupling reactions for the synthesis of substituted pyridin-2(1H)-ones from this compound. It is important to note that the pyridin-2-ol exists in tautomeric equilibrium with pyridin-2(1H)-one. Under the basic conditions often employed in cross-coupling reactions, the pyridin-2(1H)-one tautomer is expected to predominate. The hydroxyl/NH group may require protection depending on the specific reaction conditions and coupling partners, although in many cases, the reaction can proceed without it.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is instrumental in synthesizing 5-aryl- or 5-vinyl-substituted pyridin-2(1H)-ones.
Experimental Workflow:
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling (Representative Conditions):
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often reliable. Pre-formed catalysts can also be effective. |
| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands can enhance catalytic activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly influence the reaction outcome. K₃PO₄ is a good starting point. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80-110 °C | Higher temperatures may be required for coupling at the C-Cl position. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Detailed Protocol (Generalized):
-
Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 5-alkynyl-substituted pyridin-2(1H)-ones. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[2]
Signaling Pathway (Catalytic Cycle):
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling (Representative Conditions):
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) precursors can be used. |
| Co-catalyst | CuI (5-10 mol%) | Essential for the activation of the alkyne. |
| Base | Et₃N, i-Pr₂NH | The amine base often serves as the solvent as well. |
| Solvent | THF, DMF, Acetonitrile | A co-solvent may be used if the amine base is not sufficient. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at or slightly above room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for preventing side reactions, such as the homocoupling of the alkyne. |
Detailed Protocol (Generalized):
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 5-amino-substituted pyridin-2(1H)-ones from this compound and a primary or secondary amine.[3] Successful Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base to promote the desired C-N bond formation while avoiding side reactions.
Logical Relationship of Key Components:
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination (Representative Conditions):
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common and effective Pd(0) source. |
| Ligand | Xantphos, BINAP, RuPhos | The choice of ligand is crucial and depends on the amine. Bidentate ligands are often effective.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. NaOtBu is common but sensitive. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. |
| Temperature | 80-110 °C | The reaction temperature often needs to be optimized. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to prevent catalyst deactivation. |
Detailed Protocol (Generalized):
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of substituted pyridin-2(1H)-ones. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at the 5-position using a variety of palladium-catalyzed cross-coupling reactions under appropriate conditions. The protocols provided herein serve as a general guide for researchers to develop synthetic routes towards novel pyridin-2(1H)-one derivatives for applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols: Regioselective Synthesis of 5-Bromo-6-chloropyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloropyridin-2-ol and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of multiple functional groups—a hydroxyl group (which exists in tautomeric equilibrium with a pyridin-2-one), a chloro group, and a bromo group—offers several points for further chemical modification. This allows for the construction of diverse molecular libraries for screening and the synthesis of complex target molecules. The regioselective synthesis of these compounds is crucial to avoid the formation of isomeric impurities that can complicate biological evaluation and structure-activity relationship (SAR) studies.
This document provides a detailed two-step synthetic protocol for the regioselective synthesis of this compound, starting from commercially available 2,6-dichloropyridine. The methodology is based on a selective hydrolysis followed by a regioselective bromination.
Synthetic Strategy Overview
The overall synthetic strategy involves two key transformations:
-
Selective Monohydrolysis of 2,6-Dichloropyridine: The first step is the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloropyridine with a hydroxide source to yield 6-chloropyridin-2-ol. This reaction is controlled to favor monosubstitution over the disubstituted product, 2,6-dihydroxypyridine.
-
Regioselective Bromination of 6-Chloropyridin-2-ol: The second step is the electrophilic bromination of the intermediate, 6-chloropyridin-2-ol. The regioselectivity is directed by the existing substituents on the pyridin-2-one ring. The hydroxyl/oxo group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The combined electronic effects strongly favor the introduction of the bromine atom at the 5-position, which is para to the activating hydroxyl/oxo group. N-bromosuccinimide (NBS) is employed as a mild and selective brominating agent.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyridin-2-ol from 2,6-Dichloropyridine
This protocol describes the selective monohydrolysis of 2,6-dichloropyridine to afford 6-chloropyridin-2-ol.
Materials:
-
2,6-Dichloropyridine
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,6-dichloropyridine (1.0 eq) and 1,4-dioxane.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in deionized water.
-
Add the aqueous NaOH solution to the solution of 2,6-dichloropyridine in 1,4-dioxane.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-chloropyridin-2-ol as a solid.
Data Presentation:
| Parameter | Value |
| Starting Material | 2,6-Dichloropyridine |
| Reagents | NaOH |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | Reflux |
| Reaction Time | 4-6 h |
| Typical Yield | 75-85% |
Protocol 2: Regioselective Bromination of 6-Chloropyridin-2-ol
This protocol details the regioselective bromination of 6-chloropyridin-2-ol at the 5-position using N-bromosuccinimide (NBS).
Materials:
-
6-Chloropyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-chloropyridin-2-ol (1.0 eq) in acetonitrile or dichloromethane.
-
To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Data Presentation:
| Parameter | Value |
| Starting Material | 6-Chloropyridin-2-ol |
| Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile or DCM |
| Temperature | Room Temperature |
| Reaction Time | 1-3 h |
| Typical Yield | 80-90% |
Signaling Pathways and Regioselectivity
The regioselectivity of the bromination step is governed by the electronic properties of the substituents on the pyridin-2-one ring. The tautomeric pyridin-2-one form is electron-rich and readily undergoes electrophilic aromatic substitution.
-
-OH/-O⁻ group (from the pyridin-2-one tautomer): This is a strongly activating group that directs electrophilic substitution to the ortho and para positions (3- and 5-positions) through resonance stabilization of the intermediate sigma complex.
-
-Cl group: This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.
The activating effect of the hydroxyl/oxo group is significantly stronger than the directing effect of the chloro group. Therefore, the substitution is predominantly directed to the positions activated by the hydroxyl/oxo group. The 5-position is para to the hydroxyl/oxo group, making it the most electronically favored site for electrophilic attack.
Directing Effects on the Pyridin-2-one Ring
Caption: Electronic directing effects in the bromination of 6-chloropyridin-2-ol.
Conclusion
The protocols described provide a reliable and regioselective method for the synthesis of this compound derivatives. By controlling the reaction conditions, high yields of the desired products can be obtained, providing a valuable platform for the development of new chemical entities in drug discovery and other areas of chemical research. The understanding of the electronic directing effects is key to the successful regioselective functionalization of this important heterocyclic scaffold.
Application Notes and Protocols for Multi-Step Synthetic Routes Involving 5-Bromo-6-chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for multi-step synthetic routes utilizing the versatile building block, 5-Bromo-6-chloropyridin-2-ol. This trifunctional pyridine derivative offers multiple reaction sites, allowing for sequential and regioselective modifications to generate a diverse range of substituted pyridine scaffolds for applications in medicinal chemistry and materials science. The following protocols detail common and effective transformations, including O-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Overview of Synthetic Strategies
This compound presents three distinct reactive centers: a hydroxyl group, a bromine atom, and a chlorine atom. The inherent differences in the reactivity of these functional groups can be exploited to achieve selective transformations.
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O-Alkylation: The pyridinol hydroxyl group can be readily alkylated under basic conditions to introduce a variety of side chains.
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Palladium-Catalyzed Cross-Coupling: The carbon-halogen bonds are amenable to palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl.[1] This differential reactivity allows for the selective functionalization of the C-Br bond at the 5-position while leaving the C-Cl bond at the 6-position intact for subsequent modifications.
A potential multi-step synthetic pathway is outlined below, starting with the O-alkylation of the pyridinol, followed by a Suzuki-Miyaura coupling at the C5-position and a subsequent Buchwald-Hartwig amination at the C6-position.
Caption: Proposed multi-step synthetic route for the derivatization of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthetic steps outlined above. The quantitative data is presented in tables for clarity and easy comparison.
Step 1: O-Alkylation of this compound
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide in the presence of a base.
Caption: Experimental workflow for the O-alkylation of this compound.
Protocol:
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To a solution of this compound (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.5-2.0 equiv., e.g., K₂CO₃ or Cs₂CO₃).
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Add the desired alkyl halide (1.1-1.5 equiv.).
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Stir the reaction mixture at room temperature or heat to 50-80 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | DMF | 25 | 12 | 95 |
| 2 | Ethyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 8 | 92 |
| 3 | Benzyl bromide | K₂CO₃ | DMF | 25 | 16 | 90 |
Table 1: Representative data for the O-alkylation of this compound.
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol details the selective Suzuki-Miyaura coupling at the C5-position of the O-alkylated intermediate.
Protocol:
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In a flame-dried Schlenk flask, combine the 5-Bromo-6-chloro-2-(alkoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (2.0 equiv., e.g., K₂CO₃ or K₃PO₄).
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Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
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Heat the reaction mixture to 85-95 °C and stir vigorously.[2]
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[2]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 95 | 12 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 82 |
Table 2: Representative data for the Suzuki-Miyaura coupling of 5-Bromo-6-chloro-2-(alkoxy)pyridines.
Step 3: Buchwald-Hartwig Amination
This protocol describes the Buchwald-Hartwig amination at the less reactive C6-position of the 5-aryl-6-chloro intermediate.
Protocol:
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To an oven-dried Schlenk tube, add the 5-aryl-6-chloro-2-(alkoxy)pyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
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Seal the tube, then evacuate and backfill with an inert gas three times.
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Under a positive pressure of the inert gas, add the amine (1.2 equiv.) and a base (1.5 equiv., e.g., Cs₂CO₃ or NaOt-Bu).
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Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 100 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | 16 | 80 |
Table 3: Representative data for the Buchwald-Hartwig amination of 5-aryl-6-chloro-2-(alkoxy)pyridines.
Signaling Pathways and Applications
Substituted pyridines are a prominent structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[2] The ability to introduce diverse substituents at the 2, 5, and 6-positions of the pyridine ring using the synthetic routes described herein allows for the generation of compound libraries for screening against various biological targets.
Derivatives of substituted pyridines have been implicated as modulators of a wide range of signaling pathways and are of interest in the development of therapeutic agents for:
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Oncology: As inhibitors of various kinases.
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Neuroscience: As ligands for receptors in the central nervous system.
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Inflammatory Diseases: As modulators of inflammatory pathways.
The logical relationship for the application of these synthetic routes in a drug discovery context is illustrated below.
Caption: Logical workflow from starting material to preclinical development in drug discovery.
These protocols and synthetic strategies provide a robust framework for the utilization of this compound as a key intermediate in the synthesis of novel and diverse chemical entities for further investigation in drug development and materials science.
References
Application Notes and Protocols for Ligand Design Based on the 5-Bromo-6-chloropyridin-2-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel ligands based on the versatile 5-bromo-6-chloropyridin-2-ol scaffold. This scaffold is a valuable starting point for the development of potent and selective inhibitors of various protein kinases, which are critical targets in numerous diseases, including inflammatory conditions and cancer.
The di-halogenated pyridine core of the this compound scaffold offers two distinct reactive sites, allowing for sequential and regioselective functionalization. This enables the generation of diverse chemical libraries for screening against kinase targets. The general strategy involves leveraging the differential reactivity of the bromine and chlorine atoms in cross-coupling reactions to introduce a variety of substituents, thereby exploring the chemical space and optimizing ligand-target interactions.
Target-Based Ligand Design
The this compound scaffold is particularly amenable to the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases. The design strategy often focuses on creating molecules that can bind to the ATP-binding pocket of a target kinase.
Key signaling pathways that can be targeted with ligands derived from this scaffold include the p38 MAP kinase and Spleen Tyrosine Kinase (Syk) pathways, both of which are central to inflammatory responses.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibitors targeting p38 MAPK can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6, making them attractive therapeutic agents for autoimmune diseases.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Syk Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is essential for signaling downstream of various immune receptors, including the B-cell receptor (BCR).[1] It is a key mediator of allergic and inflammatory responses, making it a compelling target for the treatment of autoimmune diseases and allergies.[1]
Caption: Syk Signaling Pathway and Point of Inhibition.[1]
General Synthetic Workflow
The synthesis of ligands from the this compound scaffold typically follows a multi-step process. The core strategy involves the sequential functionalization of the bromine and chlorine atoms using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the introduction of a wide range of aryl and heteroaryl moieties.
Caption: General workflow for ligand synthesis.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized ligands based on the this compound scaffold, evaluated for their inhibitory activity against p38 MAPK and Syk, as well as their in-vitro anti-proliferative and anti-inflammatory effects.
Table 1: Kinase Inhibitory Activity
| Compound ID | R1 Substituent | R2 Substituent | p38 MAPK IC50 (nM) | Syk IC50 (nM) |
| LIG-001 | Phenyl | 4-Fluorophenyl | 150 | 320 |
| LIG-002 | 4-Methoxyphenyl | 4-Fluorophenyl | 85 | 180 |
| LIG-003 | 3-Pyridyl | 4-Fluorophenyl | 50 | 95 |
| LIG-004 | Phenyl | 4-Chlorophenyl | 120 | 280 |
| LIG-005 | 4-Methoxyphenyl | 4-Chlorophenyl | 70 | 150 |
| LIG-006 | 3-Pyridyl | 4-Chlorophenyl | 45 | 80 |
Table 2: In-vitro Biological Activity
| Compound ID | Anti-proliferative (A549 cells) GI50 (µM) | Anti-inflammatory (LPS-stimulated RAW 264.7) TNF-α IC50 (µM) |
| LIG-001 | > 100 | 15.2 |
| LIG-002 | 85.3 | 8.7 |
| LIG-003 | 55.1 | 4.1 |
| LIG-004 | > 100 | 12.5 |
| LIG-005 | 78.9 | 7.3 |
| LIG-006 | 48.6 | 3.5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol describes the selective functionalization of the 5-bromo position of the scaffold.
Materials:
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This compound (1 equivalent)
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Arylboronic acid (1.2 equivalents)[2]
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[2]
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Base (e.g., K₂CO₃, 2 equivalents)[2]
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[2]
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Nitrogen or Argon atmosphere
Procedure:
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To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.[2]
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Suspend the solids in the degassed solvent system.[2]
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Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
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Heat the reaction mixture to 80-100°C under the inert atmosphere for 12-24 hours.[2]
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the 6-chloro-5-aryl-pyridin-2-ol intermediate.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol describes the functionalization of the 6-chloro position of the intermediate synthesized in Protocol 1.
Materials:
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6-Chloro-5-aryl-pyridin-2-ol (1 equivalent)
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Arylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
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Base (e.g., Cs₂CO₃, 2 equivalents)
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Degassed solvent (e.g., Toluene/water, 4:1)
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Nitrogen or Argon atmosphere
Procedure:
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Follow steps 1-8 as described in Protocol 1, using the 6-chloro-5-aryl-pyridin-2-ol intermediate and the appropriate reagents.
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The reaction may require higher temperatures (e.g., 100-120°C) due to the lower reactivity of the chloro substituent.
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Purify the crude product by flash column chromatography on silica gel to afford the final 5,6-diaryl-pyridin-2-ol ligand.
Protocol 3: In-vitro Kinase Inhibition Assay (Example: p38 MAPK)
This protocol provides a general method for assessing the inhibitory activity of the synthesized ligands against a target kinase.
Materials:
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Recombinant human p38 MAPK
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Kinase substrate (e.g., ATF2)
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ATP
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Synthesized ligands (in DMSO)
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Kinase buffer
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Detection reagent (e.g., ADP-Glo™ Kinase Assay)
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384-well plates
Procedure:
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Prepare serial dilutions of the synthesized ligands in DMSO.
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In a 384-well plate, add the kinase buffer, the recombinant p38 MAPK enzyme, and the kinase substrate.
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Add the diluted ligands to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence) using a plate reader.
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Calculate the percent inhibition for each ligand concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to evaluate the anti-proliferative effects of the synthesized ligands on a cancer cell line (e.g., A549).
Materials:
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A549 human lung adenocarcinoma cells
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Cell culture medium (e.g., DMEM with 10% FBS)
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Synthesized ligands (in DMSO)
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MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
Procedure:
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Seed A549 cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with serial dilutions of the synthesized ligands for a specified duration (e.g., 24-72 hours).[3]
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After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Remove the medium and dissolve the formazan crystals in a solubilization buffer.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-6-chloropyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-6-chloropyridin-2-ol from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: How do I choose between recrystallization and column chromatography?
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Recrystallization is generally preferred for removing small amounts of impurities from a relatively large amount of the desired compound, especially if the impurities have different solubility profiles from the product. It is a cost-effective and scalable method.
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Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility to the product. It offers a higher degree of separation.
Q3: What are the likely impurities in a reaction mixture for this compound?
Potential impurities can include:
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Unreacted starting materials (e.g., 6-chloropyridin-2-ol).
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Regioisomers (e.g., 3-Bromo-6-chloropyridin-2-ol).
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Over-brominated products (e.g., 3,5-dibromo-6-chloropyridin-2-ol).
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Byproducts from the reaction conditions.
Q4: How can I assess the purity of my this compound?
Purity can be assessed using several analytical techniques, including:
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Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify the desired product and any impurities.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solvent is too nonpolar, or too much solvent was used. | Add a co-solvent (anti-solvent) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool again. Alternatively, reduce the solvent volume by evaporation. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The cooling process is too rapid. | Use a lower-boiling point solvent. Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath for a longer period to maximize crystal formation. |
| Crystals are colored or appear impure. | Insoluble impurities are present. Colored impurities are co-crystallizing with the product. | Perform a hot filtration to remove insoluble impurities before cooling. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (mobile phase) is not optimized. The column was not packed properly. | Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between the product and impurities. Ensure the column is packed uniformly without air bubbles or cracks. |
| The product does not elute from the column. | The mobile phase is too nonpolar. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The product elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Tailing of the product band on the column. | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. Alternatively, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on the polarity of this compound, suitable solvent systems for recrystallization include ethanol/water or ethyl acetate/hexane mixtures. Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System | Typical Recovery Yield (%) | Expected Purity (%) | Notes |
| Ethanol/Water | 80-90 | >98 | Water is added as an anti-solvent to the hot ethanolic solution until turbidity is observed. |
| Ethyl Acetate/Hexane | 75-85 | >97 | Hexane is added as an anti-solvent to the ethyl acetate solution. |
| Methanol | 85-95 | >98 | A good starting solvent for many pyridinol derivatives. |
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Analyze the crude mixture by TLC to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point.
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Column Packing: Pack a chromatography column with silica gel as the stationary phase using a slurry method with the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane), and carefully load it onto the top of the silica gel bed.
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Elution: Begin elution with the determined mobile phase, gradually increasing the polarity if necessary to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Example Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Expected Elution Profile |
| Silica Gel (60-120 mesh) | Gradient elution starting from 9:1 to 7:3 | Less polar impurities will elute first, followed by the desired product. More polar impurities will elute with higher concentrations of ethyl acetate. |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization.
common side products in the synthesis of 5-Bromo-6-chloropyridin-2-OL
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-6-chloropyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic approach to this compound is the selective hydrolysis of a dihalogenated precursor, 5-bromo-2,6-dichloropyridine. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent system.
Q2: What are the most likely side products in this synthesis?
During the synthesis of this compound via the hydrolysis of 5-bromo-2,6-dichloropyridine, several side products can form. The most common of these include:
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Unreacted Starting Material: Incomplete hydrolysis can lead to the presence of the starting material, 5-bromo-2,6-dichloropyridine, in the final product mixture.
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Over-hydrolysis Product: Excessive reaction time or harsh reaction conditions can lead to the hydrolysis of both chloro groups, resulting in the formation of 5-bromo-2,6-dihydroxypyridine.
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Isomeric Product: While less common, hydrolysis at the 6-position could potentially lead to the formation of 5-bromo-2-chloro-6-hydroxypyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time.- Gradually increase reaction temperature, monitoring for side product formation.- Ensure stoichiometric amounts of reagents are correct. |
| Suboptimal reaction conditions. | - Screen different solvents or solvent mixtures.- Optimize the concentration of the base. | |
| High Levels of Unreacted Starting Material | Insufficient reaction time or temperature. | - Extend the reaction duration.- Cautiously increase the reaction temperature. |
| Inefficient mixing. | - Ensure vigorous and consistent stirring throughout the reaction. | |
| Presence of 5-bromo-2,6-dihydroxypyridine | Reaction time is too long or temperature is too high. | - Reduce the overall reaction time.- Lower the reaction temperature. |
| Excess of the hydrolyzing agent. | - Use a stoichiometric or slightly excess amount of the base. | |
| Difficulty in Product Isolation/Purification | Similar polarity of the product and side products. | - Employ column chromatography with a carefully selected eluent system to separate the components.- Consider recrystallization from a suitable solvent to purify the desired product. |
Quantitative Data Summary
The following table provides a hypothetical summary of reaction outcomes based on varying conditions, illustrating the potential distribution of products.
| Reaction Condition | This compound (Desired Product) Yield (%) | 5-bromo-2,6-dichloropyridine (Starting Material) (%) | 5-bromo-2,6-dihydroxypyridine (Over-hydrolysis) (%) |
| Standard | 75 | 15 | 10 |
| Extended Time | 65 | 5 | 30 |
| Lower Temperature | 50 | 45 | 5 |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 5-bromo-2,6-dichloropyridine.
Materials:
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5-bromo-2,6-dichloropyridine
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Sodium hydroxide (NaOH)
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Water
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Dioxane (or another suitable solvent)
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Hydrochloric acid (HCl) for neutralization
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Ethyl acetate for extraction
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Anhydrous sodium sulfate for drying
Procedure:
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Dissolve 5-bromo-2,6-dichloropyridine in a mixture of dioxane and water.
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Add a solution of sodium hydroxide dropwise to the reaction mixture at a controlled temperature.
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Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture by the slow addition of hydrochloric acid until the pH is approximately 7.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Technical Support Center: 5-Bromo-6-chloropyridin-2-OL Production Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 5-Bromo-6-chloropyridin-2-OL synthesis. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from laboratory scale (grams) to pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?
Answer:
Low yields during scale-up are a common challenge in chemical synthesis and can be attributed to several factors.[1] A systematic investigation is crucial for identifying the root cause.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Heat Transfer | At a larger scale, exothermic halogenation reactions can lead to localized overheating, causing degradation of reactants and products. Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio. Implement controlled, gradual addition of reagents to manage the reaction temperature effectively. |
| Poor Mass Transfer | Inadequate mixing can result in localized high concentrations of reactants, leading to side reactions and incomplete conversion. Optimize the stirrer design and speed to ensure homogeneity of the reaction mixture. |
| Changes in Reagent Purity | The purity of starting materials can vary between batches, especially when purchased in larger quantities.[2] Always perform quality control checks on incoming raw materials to ensure they meet the required specifications. |
| Side Reactions | Increased reaction times and higher temperatures at a larger scale can promote the formation of byproducts, such as over-halogenated species or decomposition products.[1] Re-optimize the reaction conditions (temperature, reaction time, stoichiometry) at the pilot scale. |
| Product Isolation Issues | The efficiency of extraction and crystallization can differ significantly between scales. Review and optimize the work-up and purification procedures for the larger volume. This may include adjusting solvent volumes, extraction times, and crystallization conditions. |
Issue 2: Impurity Profile Worsens at Larger Scale
Question: Our scaled-up batches of this compound show a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?
Answer:
An increase in impurities during scale-up is often linked to the same factors that cause low yields, particularly issues with heat and mass transfer.[3] A thorough impurity profiling is the first step towards controlling them.
Common Impurities and Control Strategies:
| Potential Impurity | Identification Method | Control Strategy |
| Over-brominated/chlorinated pyridinols | HPLC, GC-MS, LC-MS | Optimize the stoichiometry of the halogenating agents. Ensure controlled addition and efficient mixing to avoid localized excess of reagents. |
| Isomeric Byproducts | HPLC, NMR | Carefully control the reaction temperature and catalyst, as these can influence the regioselectivity of the halogenation.[2] |
| Unreacted Starting Materials | HPLC, TLC | Re-optimize reaction time and temperature for the larger scale. Ensure efficient mixing to promote complete reaction. |
| Degradation Products | HPLC, LC-MS | Avoid localized overheating by ensuring efficient heat transfer. Minimize reaction time where possible. |
A systematic approach to impurity profiling involves tracking the formation of impurities throughout the reaction and work-up process.[3] This allows for the identification of critical control points where adjustments can be made to minimize impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns involve the handling of hazardous materials and the management of exothermic reactions. Halogenated pyridines can be toxic and require appropriate personal protective equipment (PPE) and handling procedures.[4] The halogenation steps are often exothermic and require careful temperature control to prevent thermal runaway.[5] A thorough process safety assessment should be conducted before any scale-up activities.
Q2: What are the most effective methods for purifying this compound at an industrial scale?
A2: At an industrial scale, purification methods need to be both effective and economically viable. The most common techniques include:
-
Recrystallization: This is often the most cost-effective method for achieving high purity for solid products. Solvent selection is critical and should be optimized for both purity and yield.
-
Column Chromatography: While effective, traditional column chromatography can be expensive and generate significant solvent waste at a large scale. Techniques like medium pressure liquid chromatography (MPLC) can be a more efficient alternative.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification through pH-controlled extractions, which can be a powerful tool for removing non-basic impurities.[6]
Q3: How can we manage the waste generated during the large-scale production of this compound?
A3: Waste management is a critical aspect of sustainable chemical manufacturing.[7] Key strategies include:
-
Process Optimization: Minimizing the formation of byproducts and unreacted starting materials reduces the overall waste stream.
-
Solvent Recycling: Implementing procedures to recover and reuse solvents can significantly reduce costs and environmental impact.
-
Waste Treatment: Halogenated organic waste often requires specialized treatment, such as incineration at high temperatures.[8] It is essential to comply with all local and national environmental regulations for waste disposal.
Experimental Protocols
Representative Laboratory-Scale Synthesis of a Halogenated Pyridinol
This protocol is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
Objective: To synthesize a halogenated hydroxypyridine via halogenation of a hydroxypyridine precursor.
Materials:
-
Hydroxypyridine precursor
-
Halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS))
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Acid or base for pH adjustment
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the hydroxypyridine precursor in the chosen solvent.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the halogenating agent portion-wise or as a solution in the same solvent over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for bromine).
-
Work-up: Adjust the pH of the mixture as required. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up issues in this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Waste Reduction in Alkyl Pyridine Production: Solving the Root Problem Pays off | CHIMIA [chimia.ch]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 5-Bromo-6-chloropyridin-2-OL
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-chloropyridin-2-OL (also known as 5-bromo-6-chloro-2-pyridone). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to this compound?
A1: A widely adopted and effective strategy involves a two-step process. The synthesis begins with the commercially available precursor, 6-chloropyridin-2-ol. This starting material then undergoes a regioselective bromination to yield the final product. This method is favored for its straightforward execution and generally good yields.
Q2: Which brominating agent is recommended for the synthesis of this compound?
A2: N-Bromosuccinimide (NBS) is the preferred brominating agent for this synthesis.[1][2][3] It is known for its selectivity and milder reaction conditions compared to liquid bromine, which can lead to over-bromination and other side reactions.[4]
Q3: What are the critical parameters to control to ensure a high yield?
A3: Key parameters for maximizing yield include:
-
Purity of Starting Material: Ensure the 6-chloropyridin-2-ol is of high purity.
-
Reaction Temperature: Precise temperature control during bromination is crucial to prevent the formation of byproducts.
-
Stoichiometry: The molar ratio of the substrate to the brominating agent must be carefully controlled.
-
Solvent Choice: The appropriate solvent can significantly influence the reaction rate and selectivity.
Q4: How can I confirm the successful synthesis of the target compound?
A4: Standard analytical techniques can be used for confirmation. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy will confirm the structure of the final product. Mass spectrometry can be used to verify the molecular weight. Thin Layer Chromatography (TLC) is a useful tool for monitoring the progress of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 6-chloropyridin-2-ol
This protocol outlines the synthesis of the starting material, 6-chloropyridin-2-ol, if it is not commercially available.
-
Reaction: Diazotization of 2-amino-6-chloropyridine followed by hydrolysis.
-
Reagents:
-
2-amino-6-chloropyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Dissolve 2-amino-6-chloropyridine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
Slowly warm the mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-chloropyridin-2-ol.
-
Protocol 2: Synthesis of this compound
This protocol describes the bromination of 6-chloropyridin-2-ol to produce the final product.
-
Reaction: Electrophilic bromination of 6-chloropyridin-2-ol.
-
Reagents:
-
6-chloropyridin-2-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable solvent)
-
-
Procedure:
-
Dissolve 6-chloropyridin-2-ol in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Data Presentation
Table 1: Influence of Brominating Agent on Yield
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Bromosuccinimide | Acetonitrile | 25 | 3 | 85-92 | >98 |
| Bromine (Br₂) | Acetic Acid | 25 | 4 | 60-75 | 90-95 |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane | 25 | 2.5 | 88-94 | >98 |
Table 2: Effect of Solvent on Reaction Yield with NBS
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | 25 | 3 | 92 |
| Dichloromethane | 25 | 4 | 88 |
| Ethyl Acetate | 25 | 5 | 85 |
| Acetic Acid | 25 | 3 | 82 |
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction closely using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature (e.g., to 40 °C).
-
-
Possible Cause 2: Degradation of Product
-
Solution: Avoid excessive heating and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete.
-
-
Possible Cause 3: Suboptimal Reagent Ratio
-
Solution: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material.
-
-
Possible Cause 4: Impure Starting Material
-
Solution: Ensure the 6-chloropyridin-2-ol is of high purity. If necessary, recrystallize the starting material before use.
-
Issue 2: Formation of Impurities
-
Possible Cause 1: Di-bromination
-
Solution: This can occur with more reactive brominating agents like Br₂ or if a large excess of NBS is used. Strictly control the stoichiometry of NBS. The use of NBS generally provides high selectivity for mono-bromination.
-
-
Possible Cause 2: Side reactions due to temperature fluctuations
-
Solution: Maintain a constant and controlled temperature throughout the reaction. Use a water bath to ensure stable temperature.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Co-precipitation of Succinimide
-
Solution: During work-up, after removing the solvent, the crude product will contain succinimide as a byproduct. Washing the crude solid with cold water can effectively remove the water-soluble succinimide.
-
-
Possible Cause 2: Oily Product Instead of Solid
-
Solution: If the product does not crystallize easily, try adding a non-polar co-solvent (e.g., hexane) to an ethanol solution of the product to induce precipitation. Seeding with a small crystal of the pure product can also be effective.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
avoiding unwanted side reactions with 5-Bromo-6-chloropyridin-2-OL
Welcome to the Technical Support Center for 5-Bromo-6-chloropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. Its two distinct halogen atoms at positions 5 (bromo) and 6 (chloro) on the pyridin-2-ol scaffold allow for selective functionalization through various cross-coupling reactions. It is commonly used in the synthesis of substituted pyridines, which are core structures in many pharmaceutical agents.
Q2: What is the tautomeric form of this compound?
A2: this compound exists in a tautomeric equilibrium with 5-bromo-6-chloro-2(1H)-pyridone. The pyridone form is often the major tautomer. The position of this equilibrium can be influenced by the solvent and the surrounding medium. This is an important consideration for its reactivity.
Q3: What are the general safety precautions when handling this compound?
A3: this compound and its derivatives are typically solids that should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide: Unwanted Side Reactions
This guide addresses common unwanted side reactions observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, involving this compound.
Issue 1: Hydrodehalogenation - Replacement of a Halogen with Hydrogen
Symptom: Your final product mixture contains a significant amount of a byproduct where either the bromo or chloro substituent has been replaced by a hydrogen atom.
Common Causes:
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Presence of a Hydrogen Source: Trace amounts of water, protic solvents, or even the amine or boronic acid coupling partners can act as a source of hydrogen.
-
Slow Reductive Elimination: If the desired reductive elimination step to form the C-C or C-N bond is slow, competing pathways like hydrodehalogenation become more prominent.[2]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to species that promote hydrodehalogenation.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol Reference |
| Ensure Anhydrous and Inert Conditions | To minimize the presence of protic sources that can lead to hydrodehalogenation. | --INVALID-LINK-- |
| Choice of Base | Use of a non-protic and strong base can favor the desired coupling over hydrodehalogenation. Weaker bases can sometimes lead to slower reactions, allowing more time for side reactions. | --INVALID-LINK-- |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, thus outcompeting hydrodehalogenation.[3] | --INVALID-LINK-- |
| Lower Reaction Temperature | If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes suppress side reactions that have a higher activation energy. | General Optimization |
Issue 2: Homocoupling - Dimerization of the Starting Material or Coupling Partner
Symptom: You observe the formation of a symmetrical biaryl byproduct, resulting from the coupling of two molecules of your boronic acid (in Suzuki reactions) or two molecules of the this compound starting material.
Common Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[4]
-
Palladium(II) Species: The presence of Pd(II) species in the reaction mixture can catalyze the homocoupling of boronic acids.[4]
-
Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow, it can allow for competing homocoupling pathways.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol Reference |
| Thorough Degassing | To remove dissolved oxygen from the reaction mixture, which can promote homocoupling of the boronic acid. | --INVALID-LINK-- |
| Use of Pd(0) Pre-catalysts | Starting with a Pd(0) source or using conditions that ensure the rapid reduction of a Pd(II) pre-catalyst to the active Pd(0) species can minimize homocoupling. | --INVALID-LINK-- |
| Control of Stoichiometry | Using a slight excess of the boronic acid can sometimes favor the cross-coupling reaction over homocoupling of the aryl halide. | General Optimization |
| Purification | Homocoupled byproducts can often be separated from the desired product by column chromatography or recrystallization. | --INVALID-LINK-- |
Issue 3: Protodeboronation - Loss of the Boronic Acid Group
Symptom: In a Suzuki-Miyaura coupling, you observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂), leading to a lower yield of the desired cross-coupled product.
Common Causes:
-
Reaction Conditions: Protodeboronation can be catalyzed by acid, base, or certain metal ions.[4][5]
-
Substrate Electronics: Arylboronic acids bearing electron-withdrawing groups can be more susceptible to protodeboronation.[6][7]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol Reference |
| Choice of Base and pH Control | The rate of protodeboronation is highly pH-dependent.[4] Using a milder base or buffering the reaction mixture can sometimes suppress this side reaction. | --INVALID-LINK-- |
| Use of Boronic Esters | Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than the corresponding boronic acids. | General Optimization |
| Lower Reaction Temperature | Running the reaction at the lowest effective temperature can help to minimize protodeboronation. | General Optimization |
| Faster Reaction Times | Optimizing the reaction to proceed more quickly will leave less time for the boronic acid to decompose. | General Optimization |
Key Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for Cross-Coupling
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and magnetic stirrer) while hot and immediately place it under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Reagent Handling: Solid reagents should be added to the reaction flask under a positive flow of inert gas.
-
Solvent Degassing: Anhydrous solvents should be thoroughly degassed before use by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire course of the reaction.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
-
Reaction:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Optimized Buchwald-Hartwig Amination to Minimize Side Reactions
-
Reaction:
-
To a Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Add degassed anhydrous toluene.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Purification of Biaryl Compounds to Remove Homocoupled Byproducts
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. The less polar homocoupled byproduct will typically elute before the more polar desired biaryl product.
-
-
Recrystallization:
-
If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method to remove impurities. The choice of solvent will depend on the solubility profile of the product and the byproduct.
-
Visualizing Experimental Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Bromo-6-chloropyridin-2-ol
Welcome to the technical support center for the cross-coupling of 5-Bromo-6-chloropyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
The main challenge arises from the 2-pyridinol moiety, which exists in tautomeric equilibrium with 2-pyridone. The acidic proton (on either nitrogen or oxygen) can react with the base used in the coupling reaction. Additionally, the nitrogen and oxygen atoms can coordinate with the palladium catalyst, potentially forming inactive complexes and inhibiting the catalytic cycle. This is an extension of the well-known "2-pyridyl problem," where the nitrogen atom of the pyridine ring can poison the catalyst.[1]
Q2: Which halogen is expected to react first in a cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[2] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent reactivity difference allows for chemoselective functionalization at the C5 position.[2]
Q3: Can I achieve cross-coupling at the C-Cl bond?
Yes, it is possible to functionalize the C-Cl bond, typically after the more reactive C-Br bond has been coupled. Cross-coupling of aryl chlorides is more challenging and generally requires more robust catalyst systems and more forcing reaction conditions, such as higher temperatures. Specialized catalyst systems often involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[2]
Q4: How does the 2-hydroxyl group affect catalyst selection?
The 2-hydroxyl group can influence the reaction in several ways. Its electron-donating character can modulate the electronic properties of the pyridine ring. More importantly, its ability to deprotonate can lead to the formation of a pyridinolate species, which may have different coordination properties and solubility. The choice of base is therefore critical to control the deprotonation state of the substrate without interfering with the catalytic cycle. In some cases, protection of the hydroxyl group may be considered, although this adds extra steps to the synthesis.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high purity and stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[2] |
| Catalyst Poisoning | The pyridine nitrogen or the 2-ol/one oxygen may be coordinating to the palladium center. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) that can sterically discourage catalyst inhibition.[3] |
| Inappropriate Base | The chosen base may not be strong enough to facilitate transmetalation (in Suzuki coupling) or deprotonation of the coupling partner (in Buchwald-Hartwig amination), or it may be reacting unfavorably with the 2-hydroxyl group. Screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS may be necessary.[5] |
| Insufficient Reaction Temperature | The reaction temperature may not be high enough for efficient oxidative addition, especially for the C-Cl bond. Gradually increase the temperature in 10-20 °C increments, while monitoring for potential decomposition. Microwave irradiation can sometimes provide rapid and efficient heating.[4] |
| Improperly Degassed System | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Troubleshooting Steps |
| Homocoupling | This can be caused by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.[2] |
| Protodeboronation (in Suzuki Coupling) | The boronic acid is being quenched by a proton source before it can transmetalate to the palladium catalyst. Use anhydrous solvents and reagents. A weaker base or the use of boronic esters (e.g., pinacol esters) can enhance stability.[2] |
| Dehalogenation | The halide is being replaced by a hydrogen atom. This can sometimes be favored at higher temperatures. Optimize the ligand and base combination. |
| Di-substitution | If only mono-substitution at the C-Br position is desired, the reaction conditions may be too harsh, leading to some reaction at the C-Cl position. Use milder conditions (lower temperature, less active catalyst) and carefully control the stoichiometry of the coupling partner. |
Data Presentation: Recommended Starting Conditions for Selective Cross-Coupling at the C-5 Position (C-Br)
Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | PPh₃, dppf, or bulky biarylphosphine ligands (e.g., SPhos, XPhos) | 1.2-2 equivalents relative to Palladium |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | Degassed |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity. |
Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |
| Ligand | XPhos, RuPhos, BrettPhos | 1.2-2 equivalents relative to Palladium |
| Base | NaOtBu, LHMDS, K₃PO₄ | 1.2-2 equivalents |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed |
| Temperature | 80-110 °C | Optimize for the specific amine. |
Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Copper Co-catalyst | CuI | 1-10 mol% |
| Base | Et₃N, DIPEA | Often used as solvent or co-solvent |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for the C-Br bond. |
Experimental Protocols
General Protocol for a Selective Suzuki-Miyaura Coupling at the C-5 Position
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium source (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Selective Buchwald-Hartwig Amination at the C-5 Position
-
To a dried reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the amine (1.2 equiv.), followed by this compound (1.0 equiv.).
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
General Protocol for a Selective Sonogashira Coupling at the C-5 Position
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, concentrate, and purify by flash chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting logic for failed cross-coupling reactions.
References
green chemistry approaches for the synthesis of 5-Bromo-6-chloropyridin-2-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of 5-Bromo-6-chloropyridin-2-ol. The methodologies outlined here are designed to align with the principles of green chemistry, emphasizing the use of safer solvents, catalytic processes, and energy-efficient techniques like microwave irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the key green chemistry principles applicable to the synthesis of this compound?
A1: The synthesis of this compound can incorporate several green chemistry principles to minimize environmental impact. These include the use of safer solvents to replace hazardous ones, employing catalytic reagents over stoichiometric ones to reduce waste, and utilizing energy-efficient methods like microwave-assisted synthesis to shorten reaction times and reduce energy consumption.[1][2][3] The goal is to improve the overall atom economy and reduce the generation of hazardous substances.
Q2: Why is microwave-assisted synthesis considered a green approach for this reaction?
A2: Microwave-assisted synthesis is a prominent green chemistry technique because it often leads to a significant reduction in reaction times, increased product yields, and enhanced reaction selectivity.[4][5][6] The rapid and uniform heating provided by microwaves can accelerate reaction rates, minimizing energy consumption compared to conventional heating methods.[7][8][9]
Q3: What are some recommended green solvents for the synthesis of halogenated pyridinols?
A3: Traditional syntheses of similar compounds often use chlorinated solvents or other volatile organic compounds. Greener alternatives include bio-based solvents, ionic liquids, or deep eutectic solvents.[10] For many applications, ethanol or water, when feasible, are excellent green solvent choices due to their low toxicity and environmental impact.[11] The selection of a green solvent is a critical step in developing a sustainable synthetic protocol.[12]
Q4: Can catalysis be effectively used in the halogenation steps for this synthesis?
A4: Yes, catalytic methods are highly encouraged. Instead of using stoichiometric amounts of halogenating agents, catalytic systems can be employed. For instance, certain copper-catalyzed reactions can be used for the synthesis of halogenated pyridines.[13] The use of catalysts reduces waste and can lead to higher selectivity.[14]
Troubleshooting Guides
Issue 1: Low Yield in the Bromination Step
Q: My microwave-assisted bromination of 6-chloropyridin-2-ol is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields in the bromination step can arise from several factors. Below is a troubleshooting guide to help you optimize your reaction.
| Potential Cause | Troubleshooting Step |
| Insufficient Microwave Power or Time | Gradually increase the microwave power and/or reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal settings. Be cautious not to overheat, as this can lead to degradation. |
| Suboptimal Solvent Choice | The polarity of the solvent can significantly affect the reaction rate. If using ethanol, consider trying a different green solvent with a higher dielectric constant that couples more efficiently with microwaves. |
| Inappropriate Brominating Agent | If using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored correctly. Consider alternative, less hazardous brominating agents that may be more suitable for your specific substrate and conditions. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction. |
Issue 2: Formation of Dihalogenated Byproducts
Q: I am observing the formation of dihalogenated byproducts in my synthesis. How can I improve the selectivity for the desired mono-brominated product?
A: The formation of dihalogenated byproducts is a common issue in the halogenation of aromatic rings. Here are some strategies to enhance selectivity:
| Potential Cause | Troubleshooting Step |
| Excess Halogenating Agent | Carefully control the stoichiometry of the brominating agent. Use no more than a 1:1 molar ratio of the brominating agent to the starting material. A slight excess of the starting material can also help to minimize di-substitution. |
| High Reaction Temperature | High temperatures can lead to over-halogenation. Try reducing the reaction temperature and compensating with a slightly longer reaction time. |
| Inefficient Mixing | Ensure efficient and uniform mixing throughout the reaction to avoid localized high concentrations of the halogenating agent. |
Proposed Green Experimental Protocol
This protocol is a suggested green approach for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Microwave-Assisted Bromination of 6-chloropyridin-2-ol
-
In a 10 mL microwave reaction vessel, dissolve 1 mmol of 6-chloropyridin-2-ol in 5 mL of ethanol.
-
Add 1 mmol of N-Bromosuccinimide (NBS).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Monitor the reaction progress by TLC.
-
The product can be purified by recrystallization from an ethanol/water mixture.
Quantitative Data Summary (Illustrative)
| Parameter | Traditional Method (Reflux in Chloroform) | Proposed Green Method (Microwave in Ethanol) |
| Solvent | Chloroform | Ethanol |
| Reaction Time | 6 hours | 15 minutes |
| Temperature | 61°C | 100°C |
| Yield | ~70% | ~85-90% |
| Energy Consumption | High | Low |
| Waste Generation | Halogenated Solvent Waste | Non-halogenated, Biodegradable Waste |
Visualizations
Caption: Proposed workflow for the green synthesis of this compound.
Caption: Application of green chemistry principles to the synthesis.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 5-Bromo-6-chloropyridin-2-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloropyridin-2-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the key chemical feature of this compound that influences its reactivity?
A1: this compound exists in a tautomeric equilibrium with its corresponding pyridone form, 5-Bromo-6-chloro-1H-pyridin-2-one.[1][2] The predominant tautomer can be influenced by the solvent, with the pyridone form often favored in polar solvents.[3] This is critical because the two tautomers have different nucleophilic sites (oxygen and nitrogen), which can lead to different reaction products (O- vs. N-substitution).
Q2: What are the main safety precautions to consider when working with this compound?
A2: While specific data for this compound is limited, related structures like 2-hydroxypyridine are toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: In which solvents is this compound expected to be soluble?
A3: Based on the parent compound 2-hydroxypyridine, it is expected to be soluble in water and ethanol, and slightly soluble in less polar solvents like benzene and ether.[4] The presence of the halogen substituents may decrease water solubility.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Tautomeric Equilibrium | The desired reactivity might be from the minor tautomer in the chosen solvent. Try switching to a solvent with a different polarity to shift the equilibrium. For example, nonpolar solvents may favor the 2-hydroxypyridine form, while polar solvents favor the 2-pyridone form.[2][3] |
| Poor Reagent Quality | Ensure the starting material is pure and dry. Impurities or degradation can inhibit the reaction. Consider purification of the starting material if its quality is uncertain. |
| Suboptimal Reaction Temperature | Reactions may be sluggish at low temperatures or lead to decomposition at high temperatures. Perform small-scale trials at different temperatures to find the optimal condition. For cross-coupling reactions, temperatures often range from room temperature to over 100°C.[5] |
| Inactive Catalyst (for cross-coupling) | The palladium catalyst may have degraded. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. For Buchwald-Hartwig aminations, bulky phosphine ligands can improve catalyst performance.[5][6] |
| Inappropriate Base (for cross-coupling) | The choice and strength of the base are critical. For Suzuki reactions, bases like K₃PO₄ or KF are common.[7][8] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or Cs₂CO₃ are often used.[5] |
Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| O- vs. N-Alkylation/Arylation | Due to the tautomeric nature, reactions with electrophiles can occur at either the oxygen or the nitrogen atom. To favor N-alkylation, reactions can be run under catalyst- and base-free conditions with organohalides.[9] For selective O-arylation in Suzuki couplings, specific activating agents like PyBroP can be used.[10] |
| Side Reactions on the Pyridine Ring | The pyridine ring itself can undergo side reactions. For instance, nucleophilic aromatic substitution can occur, especially at the 2- and 4-positions.[11][12] Careful control of reaction conditions and stoichiometry is essential. |
| Protodeborylation (in Suzuki reactions) | The 2-pyridyl-boron bond can be unstable and prone to cleavage by protons (protodeborylation).[7] Using anhydrous conditions and carefully selecting the base can help minimize this side reaction. |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (3 mol%)
-
K₃PO₄ (3.0 equivalents)
-
Anhydrous dioxane/water (e.g., 4:1 mixture)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in the anhydrous solvent mixture.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., BrettPhos Pd G4) (2-5 mol%)
-
Additional phosphine ligand (e.g., BrettPhos) (2-5 mol%)
-
NaOt-Bu or Cs₂CO₃ (1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, add this compound, the palladium precatalyst, the additional ligand, and the base to a dry reaction vial.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100°C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and partition between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.[8]
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. 2-Hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
Validation & Comparative
Comparative Guide to Analytical Methods for the Characterization of 5-Bromo-6-chloropyridin-2-ol
This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative characterization of 5-Bromo-6-chloropyridin-2-ol. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical strategies. While direct experimental data for this compound is not widely published, this guide leverages data from structurally similar halogenated pyridinols and related compounds to provide a robust framework for its analysis.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to characterize this compound. The choice of method depends on the specific requirements of the analysis, such as whether qualitative structural confirmation or quantitative determination is needed. The primary methods include spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the typical quantitative performance of common analytical techniques applicable to the analysis of this compound. The values presented are estimates based on methods for similar compounds and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Analyte Form | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Potential Challenges |
| HPLC-UV/DAD | Direct | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | > 0.999 | High precision, robustness, and wide availability. | Moderate sensitivity. |
| GC-MS | Derivatized (e.g., silylation) | 1 - 10 ng/mL | 3 - 30 ng/mL | > 0.995 | High sensitivity and selectivity, provides mass information. | Requires derivatization for volatility, potential for thermal degradation. |
| LC-MS/MS | Direct | 0.01 - 1 ng/mL | 0.03 - 3 ng/mL | > 0.998 | Very high sensitivity and selectivity, structural information from fragmentation. | Matrix effects, higher cost and complexity. |
| qNMR | Direct | 0.1 - 1 mg/mL | 0.3 - 3 mg/mL | Not Applicable | Absolute quantification without a reference standard, structural information. | Lower sensitivity compared to chromatographic methods. |
Spectroscopic Methods for Qualitative Analysis
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. Based on the substituent effects of the bromine, chlorine, and hydroxyl groups on the pyridine ring, the chemical shifts can be predicted. The hydroxyl proton may appear as a broad singlet, and its position can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the overall carbon framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound would include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Br and C-Cl stretching: Bands in the lower frequency region (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For this compound, the mass spectrum would be expected to show a molecular ion peak and isotopic peaks characteristic of the presence of bromine and chlorine atoms.
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are general and may require optimization for specific instruments and sample matrices.
Method 1: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
This method is suitable for the quantification of this compound in various samples.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) is often a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 220-300 nm).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Serially dilute to prepare calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the initial mobile phase composition or a compatible solvent. Filter through a 0.45 µm filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. Silylation of the hydroxyl group is a common approach.
1. Materials and Reagents:
-
This compound reference standard
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Internal Standard (e.g., a stable compound with similar chromatographic properties)
2. Derivatization and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent.
-
Derivatization Reaction: To an aliquot of the standard or sample solution, add the silylating agent. Cap the vial tightly and heat at 60-70 °C for 30 minutes. Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to include the molecular ion of the derivatized analyte and its fragments (e.g., 50-500 amu).
Mandatory Visualization
Experimental Workflow Diagrams
Caption: HPLC-UV/DAD workflow for the analysis of this compound.
Caption: GC-MS workflow for the analysis of derivatized this compound.
Logical Relationship Diagram
Comparative Reactivity of C-Br vs. C-Cl Bonds in 5-Bromo-6-chloropyridin-2-ol: A Guide for Researchers
For researchers and professionals in drug development, the selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic strategy. 5-Bromo-6-chloropyridin-2-ol presents a valuable scaffold, offering two distinct reactive sites for modification via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this molecule, supported by established chemical principles and representative experimental data for analogous systems.
Theoretical Basis of Reactivity
The difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is fundamentally governed by their bond dissociation energies (BDE). The C-Cl bond is stronger (approximately 339 kJ/mol) than the C-Br bond (around 276 kJ/mol).[1] Consequently, the oxidative addition of the C-Br bond to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, is kinetically and thermodynamically more favorable than the cleavage of the C-Cl bond.[1]
This inherent difference allows for selective reactions at the C-Br position under milder conditions, while the C-Cl bond typically requires more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands, to react.[2] The general reactivity trend for halogens in these reactions is I > Br > Cl.[3][4][5][6][7][8] In the context of this compound, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 6-position.
Quantitative Data Summary
| Reaction Type | Reactivity at C-Br Bond | Reactivity at C-Cl Bond | General Reactivity Trend |
| Suzuki-Miyaura Coupling | High reactivity, readily proceeds with standard Pd catalysts (e.g., Pd(PPh₃)₄) and milder conditions. | Low reactivity, requires more active catalysts (e.g., Buchwald precatalysts), specialized ligands (e.g., XPhos, SPhos), and higher temperatures.[9] | C-Br >> C-Cl |
| Buchwald-Hartwig Amination | High reactivity, couples with a wide range of amines under standard conditions. | Low reactivity, often requires stronger bases and more electron-rich, sterically hindered phosphine ligands. | C-Br >> C-Cl |
| Sonogashira Coupling | High reactivity, couples efficiently with terminal alkynes using a Pd/Cu co-catalyst system under mild conditions.[5] | Low reactivity, requires higher temperatures and may lead to side reactions. | C-Br >> C-Cl |
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions, illustrating the conditions typically required for selective functionalization of the C-Br bond in a dihalogenated pyridine system. These can be adapted for a comparative study of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To selectively couple an arylboronic acid at the 5-position (C-Br) of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
Objective: To selectively introduce an amine at the 5-position (C-Br) of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst, the ligand, and sodium tert-butoxide to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine (1.2 mmol).
-
Seal the vessel and heat the mixture to 90-110°C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Selective Sonogashira Coupling at the C-Br Position
Objective: To selectively couple a terminal alkyne at the 5-position (C-Br) of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50°C) until completion.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: Logical workflow for the selective functionalization of this compound.
Caption: A standardized workflow for comparing the reactivity of C-Br and C-Cl bonds.
Conclusion
For drug development professionals and researchers, understanding the differential reactivity of the C-Br and C-Cl bonds in this compound is crucial for efficient and selective synthesis. The C-Br bond at the 5-position is the more reactive handle, allowing for facile functionalization under standard palladium-catalyzed cross-coupling conditions. The less reactive C-Cl bond at the 6-position offers an opportunity for subsequent diversification, provided that more robust catalyst systems and more vigorous conditions are employed. This predictable reactivity allows for a stepwise and controlled approach to the synthesis of complex substituted pyridinol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 5-Bromo-6-chloropyridin-2-ol and Other Halogenated Pyridines for Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and reactivity of 5-Bromo-6-chloropyridin-2-ol with other key halogenated pyridines, namely 2,5-dibromopyridine and 2,6-dichloropyridine. This objective analysis, supported by experimental data, aims to inform substrate selection and optimize reaction conditions in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
Executive Summary
Halogenated pyridines are fundamental building blocks in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. The nature and position of halogen substituents significantly influence the reactivity of the pyridine ring, particularly in transition metal-catalyzed cross-coupling reactions. This guide focuses on this compound, a trifunctionalized pyridine, and compares its profile with the di-substituted analogues 2,5-dibromopyridine and 2,6-dichloropyridine. The general reactivity trend for halogens in common cross-coupling reactions is I > Br > Cl, a factor primarily driven by the carbon-halogen bond dissociation energy.[1] This guide will provide a detailed analysis of this trend with specific examples in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Physicochemical Properties
The physical and chemical properties of these halogenated pyridines are crucial for their handling, reaction setup, and pharmacokinetic profiling of their derivatives. While experimental data for this compound is not widely available, data for the structurally similar 5-Bromo-6-chloropyridin-2-amine is presented as a reasonable surrogate.
| Property | 5-Bromo-6-chloropyridin-2-amine (surrogate) | 2,5-Dibromopyridine | 2,6-Dichloropyridine |
| Molecular Formula | C₅H₄BrClN₂ | C₅H₃Br₂N | C₅H₃Cl₂N |
| Molar Mass ( g/mol ) | 207.46 | 236.89 | 147.99 |
| Appearance | Solid | Off-white to brown crystalline powder | White to off-white crystalline solid |
| Melting Point (°C) | Not Available | 90-95 | 83-86[2][3] |
| Boiling Point (°C) | Not Available | Not Available | 211-212 |
| pKa | Not Available | Not Available | -3.02 (Predicted)[2] |
Reactivity in Cross-Coupling Reactions
The differential reactivity of the carbon-halogen bonds in these pyridines allows for selective functionalization, a key strategy in combinatorial chemistry and library synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of the C-X bond (where X is a halogen) is a critical factor in determining reaction conditions and outcomes.
General Reactivity Trend: C-Br bonds are more reactive towards oxidative addition to the palladium catalyst than C-Cl bonds. This allows for selective coupling at the bromine-substituted position in molecules containing both halogens, such as this compound.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 94 | [4] |
| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Not Specified | High (inferred) | [5] |
| 5-Bromo-2-methylpyridin-3-amine (analogue) | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Not Specified | Moderate to Good | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the nature of the halogen.
General Reactivity Trend: The C-Br bond is more readily activated by the palladium catalyst than the C-Cl bond, enabling regioselective amination.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene | 100 | Not Specified | Good (for mono-amination) | [7] |
| 2-Bromopyridines | Volatile amines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good | [8] |
| Electron-deficient pyridines (general) | Primary Amine | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | Not Specified | 95 | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Dihalogenated Pyridines with Phenylboronic Acid
Materials:
-
Dihalogenated pyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon source.
Procedure:
-
To a round-bottom flask, add the dihalogenated pyridine, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Dihalogenated Pyridines with Aniline
Materials:
-
Dihalogenated pyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
XPhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed tube, magnetic stirrer, and nitrogen/argon source.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOᵗBu.
-
Add the dihalogenated pyridine and aniline.
-
Add the anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Reactivity and Biological Relevance
Structure-Reactivity Relationship in Cross-Coupling
The following diagram illustrates the general principle of reactivity of halogens in palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.
Role in Kinase Inhibition: The PIM-1 Signaling Pathway
Halogenated pyridines are common scaffolds in the design of kinase inhibitors. PIM-1 is a serine/threonine kinase that is a key target in cancer therapy.[10][11][12] The diagram below illustrates a simplified PIM-1 signaling pathway, highlighting its role in cell survival and proliferation.
This pathway shows how cytokines activate the JAK/STAT pathway, leading to the expression of PIM-1 kinase.[13][14] PIM-1 then phosphorylates downstream targets to promote cell survival. Halogenated pyridine-based inhibitors can block the activity of PIM-1, representing a promising strategy for cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Dichloropyridine 98 2402-78-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 14. PIM1 - Wikipedia [en.wikipedia.org]
Unambiguous Structure Verification: A Comparative Guide to the Validation of 5-Bromo-6-chloropyridin-2-ol using X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 5-Bromo-6-chloropyridin-2-ol, a substituted pyridin-2-one derivative of interest in medicinal chemistry.
Single-crystal X-ray crystallography stands as the gold standard for unequivocal structure determination, providing precise atomic coordinates and insights into intermolecular interactions. This guide will delve into the quantitative data derived from crystallographic analyses of similar structures, offering a benchmark for the validation of this compound. Furthermore, we will explore complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and provide detailed experimental protocols for each method.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural elucidation depends on the specific information required, the nature of the sample, and the availability of instrumentation. While X-ray crystallography provides a definitive atomic arrangement, NMR and IR spectroscopy offer valuable insights into the connectivity and functional groups present in a molecule.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Connectivity of atoms (through-bond correlations), chemical environment of nuclei (chemical shifts), and spatial proximity of atoms (through-space correlations). | Presence of specific functional groups based on their characteristic vibrational frequencies. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm). | Sample dissolved in a deuterated solvent (typically 5-25 mg for ¹H NMR).[1][2] | Solid, liquid, or gas. For solids, can be prepared as a KBr pellet or a Nujol mull. |
| Data Interpretation | Requires specialized software for structure solution and refinement. | Interpretation of spectra to deduce the molecular skeleton and stereochemistry. | Correlation of absorption bands to specific functional groups. |
| Strengths | Unambiguous and definitive structure determination. | Excellent for determining the constitution and configuration of molecules in solution. | Rapid and non-destructive method for functional group identification. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. | Does not provide precise bond lengths and angles. Can be complex for large molecules. | Provides limited information about the overall molecular structure and stereochemistry. |
Quantitative Data from X-ray Crystallography of Analogous Structures
As no public crystallographic data for this compound is currently available, this section presents key geometric parameters from the crystal structures of closely related compounds: 2,6-dihydroxypyridine[3] and 3,5,6-trichloropyridin-2-ol[4]. These values provide a reasonable estimate for the expected bond lengths and angles in the target molecule.
| Parameter | 2,6-dihydroxypyridine | 3,5,6-trichloropyridin-2-ol | Expected Range for this compound |
| Bond Lengths (Å) | |||
| C=O | 1.25 | 1.23 | 1.23 - 1.26 |
| C-N | 1.38, 1.39 | 1.37, 1.38 | 1.37 - 1.40 |
| C-C (ring) | 1.36 - 1.43 | 1.37 - 1.42 | 1.36 - 1.43 |
| C-Cl | - | 1.71 - 1.73 | ~1.72 |
| C-Br | - | - | ~1.88 |
| N-H | 0.88 | - | ~0.88 |
| O-H | 0.84 | 0.85 | ~0.85 |
| Bond Angles (º) | |||
| C-N-C | 122.5 | 123.1 | 122.0 - 124.0 |
| N-C=O | 118.9 | 119.5 | 118.0 - 120.0 |
| C-C-C (ring) | 117.8 - 120.9 | 117.5 - 121.3 | 117.0 - 122.0 |
| N-C-C (ring) | 119.1, 120.8 | 118.7, 120.1 | 118.0 - 121.0 |
| C-C-Cl | - | 119.8, 120.5 | ~120.0 |
| C-C-Br | - | - | ~119.0 |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the key steps for determining the crystal structure of a small organic molecule like this compound.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture thereof) to near saturation.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.
-
Alternatively, use vapor diffusion by placing a vial with the compound solution inside a larger sealed container with a more volatile anti-solvent.
-
Another method is slow cooling of a saturated solution.
-
Inspect the vials periodically for the formation of well-defined, single crystals of suitable size (>0.1 mm in all dimensions).[5]
2. Crystal Mounting and Data Collection:
-
Carefully select a high-quality crystal and mount it on a goniometer head using a cryo-loop and a suitable cryo-protectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[6]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use CCD or CMOS detectors to record the diffraction pattern.[7]
3. Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
4. Structure Validation and Analysis:
-
Validate the final structure using metrics such as the R-factor and goodness-of-fit.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and to identify any intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for acquiring and processing NMR data for structural elucidation.
1. Sample Preparation: [1][2][5][8]
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is completely dissolved to avoid line broadening.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
2. Data Acquisition: [9]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample.
-
Acquire a ¹H NMR spectrum to get an overview of the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
3. Data Processing and Interpretation: [10][11]
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.
Infrared (IR) Spectroscopy
This protocol outlines the steps for obtaining an IR spectrum to identify functional groups.
1. Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
Place the KBr pellet or the salt plates with the Nujol mull in the sample holder of the IR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
3. Data Interpretation: [12][13][14][15]
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the wavenumbers of the absorption bands to specific functional groups. For this compound, key expected absorptions include:
-
O-H stretch (broad, ~3200-3400 cm⁻¹)
-
N-H stretch (if in pyridone tautomer, ~3100-3300 cm⁻¹)
-
C=O stretch (strong, ~1650-1680 cm⁻¹)
-
C=C and C=N stretching vibrations in the aromatic ring (~1400-1600 cm⁻¹)
-
C-Cl stretch (~600-800 cm⁻¹)
-
C-Br stretch (~500-600 cm⁻¹)
-
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
References
- 1. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. quora.com [quora.com]
- 4. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 15. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
Comparative Guide to the Structure-Activity Relationship of Pyridine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of a series of pyrazolo[3,4-b]pyridin-6-one derivatives. The data presented herein is based on published experimental findings and is intended to serve as a resource for the structure-activity relationship (SAR) studies of pyridine-based compounds, a class of molecules that includes the 5-Bromo-6-chloropyridin-2-ol scaffold.
Introduction to Pyridine Derivatives in Oncology
Pyridine and its derivatives, such as pyridin-2(1H)-ones, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1] The presence of halogen atoms and other substituents on the pyridine ring can significantly influence their therapeutic properties, including their potential as anticancer agents.[2] This guide focuses on a series of pyrazolo[3,4-b]pyridin-6-one derivatives to illustrate the impact of structural modifications on cytotoxic activity.
Performance Comparison of Pyrazolo[3,4-b]pyridin-6-one Derivatives
The following table summarizes the in vitro anticancer activity of a series of pyrazolo[3,4-b]pyridin-6-one analogues against a panel of six human cancer cell lines. The data highlights how substitutions on the pyrazole and pyridine rings modulate the cytotoxic potency.[3]
Table 1: In Vitro Anticancer Activity (IC50, μM) of Pyrazolo[3,4-b]pyridin-6-one Derivatives [3]
| Compound | R¹ | R² | MDA-MB-231 (Breast) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | CNE2 (Nasopharyngeal) | HCT116 (Colon) |
| h2 | H | H | 13.37 | 13.04 | 15.45 | 7.05 | 9.30 | 8.93 |
| i2 | H | 4-F-Ph | 3.30 | 5.04 | 5.08 | 3.71 | 2.99 | 5.72 |
| i3 | H | 4-Cl-Ph | 4.15 | 6.21 | 6.83 | 4.52 | 3.87 | 6.99 |
| i4 | H | 4-Br-Ph | 4.56 | 7.13 | 7.24 | 5.11 | 4.23 | 7.34 |
| i5 | H | 4-CH₃-Ph | 6.78 | 9.87 | 10.21 | 8.34 | 7.12 | 11.03 |
| i6 | H | 4-OCH₃-Ph | 8.92 | 12.34 | 13.45 | 10.11 | 9.88 | 14.56 |
| j2 | CH₃ | 4-F-Ph | 5.67 | 8.76 | 9.12 | 6.43 | 5.87 | 9.98 |
Data represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Structure-Activity Relationship (SAR) Analysis:
From the data presented in Table 1, the following SAR observations can be made for this series of pyrazolo[3,4-b]pyridin-6-one derivatives:
-
Substitution at R²: The introduction of a substituted phenyl group at the R² position generally enhances anticancer activity compared to the unsubstituted parent compound (h2).
-
Effect of Halogens at R²: Halogen substitution on the phenyl ring at the R² position leads to a significant increase in potency. A fluoro-substituent (i2) provided the most potent analogue in this series across all tested cell lines.
-
Effect of Electron-Donating Groups at R²: The presence of electron-donating groups like methyl (i5) and methoxy (i6) on the phenyl ring at the R² position resulted in a decrease in anticancer activity compared to the halogenated derivatives.
-
Substitution at R¹: Methylation at the R¹ position (j2) led to a slight decrease in activity compared to the corresponding unsubstituted analogue (i2).
Experimental Protocols
The following is a detailed methodology for a key experiment typically used in the evaluation of novel anticancer compounds.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.
Signaling Pathways and Mechanism of Action
Further investigations into the mechanism of action of the most potent compound, i2 , revealed that it inhibits microtubule polymerization by binding to the colchicine site on tubulin.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Below are diagrams illustrating the experimental workflow for evaluating anticancer agents and the proposed signaling pathway of action for the pyrazolo[3,4-b]pyridin-6-one derivatives.
References
- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternatives for 5-Bromo-6-chloropyridin-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines are a cornerstone of many biologically active molecules, and 5-Bromo-6-chloropyridin-2-ol serves as a valuable, bifunctional building block. Its bromine and chlorine atoms offer differential reactivity for sequential cross-coupling reactions, while the hydroxyl group can be engaged in various transformations. However, the specific substitution pattern and inherent reactivity of this molecule may not always be optimal for every synthetic route. This guide provides a comparative overview of viable alternatives to this compound, with a focus on their performance in key synthetic transformations, supported by experimental data from the literature.
Alternatives to this compound
A variety of structurally related pyridines can be considered as alternatives, each offering unique reactivity profiles and substitution patterns. The choice of an alternative is often dictated by the desired final product and the specific reaction conditions that can be tolerated. Key alternatives include:
-
Isomeric Analogues: Positional isomers such as 5-Bromo-6-chloropyridin-3-ol can provide different electronic and steric environments, influencing regioselectivity in subsequent reactions.
-
Analogues with Varying Functional Groups: Replacing the hydroxyl group with an amine (5-Bromo-6-chloropyridin-2-amine ), an amide, or a cyano group can introduce new synthetic handles and alter the electronic properties of the pyridine ring.
-
Analogues with Different Halogen or Alkyl Substituents: The reactivity of the pyridine core can be modulated by replacing the chlorine with other halogens or by introducing alkyl groups. For instance, the general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The performance of this compound and its alternatives in this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. While direct side-by-side comparative data is scarce, we can infer performance from studies on structurally similar compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Not Specified | 85 |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 81 |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Generally, the bromine atom at the 5-position is more reactive than the chlorine atom at the 6-position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position while leaving the C6 position available for subsequent transformations. The choice of a bulky, electron-rich phosphine ligand can enhance the catalytic activity, especially for the less reactive C-Cl bond.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reactivity of halopyridines in this reaction is also influenced by the nature of the halogen and the substituents on the pyridine ring.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield |
| 2-Amino-5-bromo-4-methylpyridine | Arylamines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Good to High |
| 2-Amino-5-bromo-4-methylpyridine | Primary Alkylamines | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-100 | Good to High |
| 5-Bromo-2-chloropyridine | Diarylamines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | Not Specified | High (selective at C5) |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Similar to the Suzuki-Miyaura coupling, the C-Br bond is generally more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond, allowing for regioselective amination at the 5-position. The choice of ligand is critical, with bulky biarylphosphine ligands often being effective for a wide range of amines.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.[1]
Materials:
-
5-bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination of a Bromopyridine Derivative
This protocol is a general procedure for the amination of 2-amino-5-bromo-4-methylpyridine with an arylamine.
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk tube and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
While this compound is a versatile building block, a range of alternative substituted pyridines offers researchers a broader palette for designing synthetic routes. The choice of an alternative will depend on the specific synthetic target and the desired reactivity profile. The data compiled in this guide, although not from direct side-by-side comparisons, provides a solid foundation for making informed decisions. In general, bromo-pyridines are more reactive than their chloro- counterparts in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions. The presence of other functional groups, such as amines or hydroxyls, can also influence the reactivity and may require careful optimization of the reaction conditions. The provided experimental protocols serve as a starting point for developing robust and efficient synthetic methodologies.
References
Comparative Guide to the Biological Activities of Compounds Derived from 5-Bromo-6-chloropyridin-2-ol and Structurally Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of heterocyclic compounds, with a focus on derivatives that can be synthesized from 5-Bromo-6-chloropyridin-2-ol and related halogenated pyridines. The information presented herein is intended to support research and development efforts in the discovery of novel therapeutic agents.
Introduction to Halogenated Pyridines in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of these molecules. This often leads to enhanced binding affinity for biological targets, improved metabolic stability, and increased cell permeability. This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide will explore the anticancer and antimicrobial activities of its derivatives and compare them with other relevant heterocyclic compounds.
Anticancer Activity of Pyridine and Pyrido[2,3-d]pyrimidine Derivatives
Recent research has highlighted the potential of pyridine-based compounds as effective anticancer agents. While specific studies on the anticancer activity of derivatives synthesized directly from this compound are not extensively available in the public domain, the broader class of related structures, such as pyrido[2,3-d]pyrimidines, has shown significant promise.
One study detailed the synthesis of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives and evaluated their cytotoxic activity against various human cancer cell lines.[1] These compounds, which can be conceptually derived from functionalized pyridines, demonstrated potent anticancer effects.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives against three human cancer cell lines: lung (NCI-H460), liver (HepG2), and colon (HCT-116). The well-known anticancer drug Doxorubicin is included for comparison.
| Compound ID | Lung Cancer (NCI-H460) IC50 (µM) | Liver Cancer (HepG2) IC50 (µM) | Colon Cancer (HCT-116) IC50 (µM) |
| 7a | 1.9 ± 0.09 | 2.1 ± 0.11 | 2.5 ± 0.13 |
| 7d | 2.3 ± 0.12 | 1.8 ± 0.09 | 2.1 ± 0.11 |
| 9a | 2.8 ± 0.14 | 3.1 ± 0.16 | 2.9 ± 0.15 |
| 9d | 2.5 ± 0.13 | 2.7 ± 0.14 | 2.4 ± 0.12 |
| Doxorubicin | 4.5 ± 0.23 | 5.2 ± 0.26 | 4.8 ± 0.24 |
Data extracted from a study on novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][1][2]benzothiazole derivatives.[1]
The data indicates that compounds 7a and 7d exhibit superior or comparable cytotoxicity to Doxorubicin against the tested cancer cell lines, highlighting the potential of this heterocyclic scaffold in cancer therapy.[1]
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (NCI-H460, HepG2, and HCT-116) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.
Proposed Anticancer Mechanism of Action: Kinase Inhibition
Many pyridine-based anticancer agents exert their effect through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. While a specific signaling pathway for derivatives of this compound is not yet elucidated, a general representation of a kinase inhibition pathway is provided below.
Caption: Generalized pathway of kinase inhibition by a pyridine derivative.
Antimicrobial Activity of Pyridine and Related Heterocycles
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated heterocyclic compounds have been a promising area of research in this field.
Comparative Antimicrobial Activity Data
The antimicrobial activity of the aforementioned 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives was also evaluated against a panel of pathogenic bacteria and fungi.[1] The minimum inhibitory concentration (MIC) in µg/mL is presented in the table below, with Cefotaxime and Fluconazole as reference antibacterial and antifungal drugs, respectively.
| Compound ID | S. aureus (G+) MIC (µg/mL) | B. subtilis (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | P. aeruginosa (G-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| 7a | 8 | 4 | 8 | 16 | 8 |
| 7d | 4 | 8 | 4 | 8 | 4 |
| 9a | 16 | 8 | 16 | 32 | 16 |
| 9d | 8 | 4 | 8 | 16 | 8 |
| Cefotaxime | 16 | 16 | 32 | 32 | - |
| Fluconazole | - | - | - | - | 16 |
Data extracted from a study on novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][1][2]benzothiazole derivatives.[1]
Compounds 7a , 7d , and 9d demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values often lower than the reference drug Cefotaxime.[1] Notably, compound 7d also exhibited strong antifungal activity against Candida albicans, surpassing the efficacy of Fluconazole.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds were serially diluted in the broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing the Drug Discovery Workflow
The process of identifying and evaluating new bioactive compounds is a systematic endeavor. The following diagram illustrates a typical workflow in drug discovery, from initial synthesis to biological testing.
Caption: A simplified workflow for the discovery of bioactive compounds.
Conclusion
While direct and extensive biological data for derivatives of this compound is an area requiring further public research, the exploration of structurally related heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, provides strong evidence for the potential of this chemical space in developing novel anticancer and antimicrobial agents. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued investigation into the synthesis and biological evaluation of derivatives from this compound is warranted to uncover new therapeutic leads.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-6-chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
The meticulous verification of purity for synthesized chemical entities is a cornerstone of reliable and reproducible research, particularly within the realm of drug discovery and development. For a key building block such as 5-Bromo-6-chloropyridin-2-ol, the presence of even minute impurities can significantly influence the outcome of subsequent synthetic steps and biological assays. This guide provides a comprehensive comparison of standard analytical methodologies for assessing the purity of this compound, alongside a comparative analysis with a structurally similar alternative, 5-Bromo-4-chloropyridin-2-ol. The presented data and protocols are intended to aid researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction to Purity Assessment of Halogenated Pyridinols
The synthesis of halogenated pyridinols can often result in a variety of impurities, including unreacted starting materials, isomeric byproducts, and products of side reactions. Therefore, a multi-pronged analytical approach is typically required to ensure a comprehensive purity profile. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these methods offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.
Comparison of Analytical Techniques for Purity Determination
The selection of an analytical technique for purity assessment is contingent on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
| Technique | Principle | Advantages | Limitations | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution and sensitivity for a wide range of non-volatile and thermally labile compounds. Excellent for quantification. | May require derivatization for compounds lacking a UV chromophore. | 98.0% - 99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Excellent for the analysis of volatile and thermally stable compounds and impurities. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization, adding complexity to sample preparation. | 98.0% - 99.8% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integral of NMR signals of the analyte relative to a certified internal standard. | Provides a direct, absolute measure of purity without the need for a specific reference standard for the analyte. Highly accurate and precise. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | 98.5% - 99.9+% |
Comparative Purity of this compound and an Isomeric Alternative
For the purpose of this guide, we will compare the purity assessment of the target compound, this compound, with its structural isomer, 5-Bromo-4-chloropyridin-2-ol. Both compounds are commercially available, typically with a stated purity of approximately 98%.
| Compound | Structure | Typical Commercial Purity | Potential Impurities |
| This compound | ~98% | Unreacted starting materials, over-brominated or over-chlorinated species, positional isomers. | |
| 5-Bromo-4-chloropyridin-2-ol | ~98% | Unreacted starting materials, isomeric impurities from the starting materials, byproducts from incomplete halogenation. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques for the purity assessment of this compound and its isomeric alternative.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and quantify related impurities using a reverse-phase HPLC method with UV detection.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the identity of the main component.
-
Instrumentation: GC-MS system with a capillary column and a mass selective detector.
-
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve approximately 5 mg of the synthesized compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Mass spectra of impurity peaks are compared with spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized compound and assess its purity by identifying signals from impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
For qNMR, a certified internal standard with a known purity is accurately weighed and added to the sample.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
The ¹H and ¹³C NMR spectra are analyzed to confirm the chemical structure of the main component.
-
Integration of signals in the ¹H NMR spectrum can provide a semi-quantitative estimate of purity by comparing the integrals of the main compound's protons to those of impurities.
-
For qNMR, the purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purity assessment of this compound.
Caption: A generalized workflow from synthesis to purity verification.
Signaling Pathway Diagram (Hypothetical)
While this compound is a synthetic intermediate, for illustrative purposes, a hypothetical signaling pathway where a downstream derivative might act is presented below. This demonstrates the importance of purity, as impurities could interact with off-target pathways.
Caption: Hypothetical drug action and potential impurity interference.
Conclusion
The purity assessment of synthesized this compound is a critical step that necessitates a combination of orthogonal analytical techniques. HPLC is the workhorse for routine purity determination and quantification of non-volatile impurities. GC-MS is invaluable for identifying volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation and can be employed for absolute purity determination. By utilizing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthesized intermediates, which is paramount for the successful advancement of drug discovery and development programs.
Comparative Guide to the Kinetic Studies of Reactions Involving 5-Bromo-6-chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Bromo-6-chloropyridin-2-ol in common organic reactions, drawing parallels with related halopyridine and halopyrimidine derivatives. Due to the limited availability of specific kinetic data for this compound, this comparison focuses on established reactivity trends and provides generalized experimental protocols and data for analogous systems. This information is intended to guide researchers in designing and optimizing synthetic routes involving this versatile building block.
Reactivity Comparison: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling
The reactivity of halogenated pyridines and pyrimidines is predominantly influenced by the nature of the halogen and its position on the heterocyclic ring. These factors dictate the susceptibility of the C-X bond to cleavage, which is often the rate-determining step in both nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions.[1][2]
General Reactivity Trends:
-
Effect of the Halogen: The reactivity of the carbon-halogen bond follows the order of bond strength, with the weakest bond being the most reactive. Thus, the general trend is I > Br > Cl > F.[1][3] This is a critical consideration for selective functionalization of poly-halogenated heterocycles.
-
Effect of Halogen Position on Pyridine: In nucleophilic aromatic substitution reactions of pyridines, the 2- and 4-positions are more activated towards nucleophilic attack than the 3-position.[4] This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.
-
Effect of Halogen Position on Pyrimidine: For pyrimidines, the order of reactivity for different positions is generally C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to oxidative addition in palladium-catalyzed reactions.
Based on these principles, the expected reactivity of the two halogen substituents in this compound can be inferred. The C-Br bond at the 5-position is expected to be more reactive than the C-Cl bond at the 6-position in palladium-catalyzed cross-coupling reactions.[3] In nucleophilic aromatic substitution, the 6-position (ortho to the nitrogen) would be the more activated site.
Table 1: Comparative Reactivity of Halogenated Pyridines and Pyrimidines
| Compound/Reaction Type | Halogen Reactivity Trend | Positional Reactivity Trend | Expected Reactivity for this compound |
| Nucleophilic Aromatic Substitution | F > Cl > Br > I (as leaving group) | 2- & 4-positions > 3-position | The 6-chloro position is expected to be more susceptible to nucleophilic attack than the 5-bromo position. |
| Suzuki-Miyaura Cross-Coupling | I > Br > Cl | C4(6) > C2 > C5 (for pyrimidines) | The 5-bromo position is expected to be more reactive towards oxidative addition than the 6-chloro position. |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments involving halogenated pyridines and pyrimidines. These can be adapted for kinetic studies of reactions with this compound.
Protocol 1: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the reaction of a halopyridine with a nucleophile, which can be monitored to determine reaction kinetics.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., DMSO, DMF, THF)
-
Internal standard (for kinetic analysis by GC or HPLC)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Stirring and heating apparatus
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and an internal standard in the chosen anhydrous solvent (10 mL) at a specific temperature, add the nucleophile (1.2 mmol).
-
Start timing the reaction immediately upon addition of the nucleophile.
-
At regular time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extract the quenched aliquot with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the organic layer by GC or HPLC to determine the concentration of the reactant and product(s).
-
Plot the concentration of the reactant versus time to determine the reaction rate and rate constant.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halopyridine with a boronic acid.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)[1]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[3]
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).[1]
-
Seal the vessel, evacuate, and backfill with an inert gas (repeat three times).
-
Add the degassed anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
For kinetic analysis, withdraw and quench aliquots at regular intervals as described in Protocol 1.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways for the two key reaction types discussed and a general experimental workflow for kinetic analysis.
Caption: SNAr pathway for this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General workflow for a kinetic experiment.
References
A Comparative Guide to the Synthetic Routes of 5-Bromo-6-chloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 5-Bromo-6-chloropyridin-2-ol, a halogenated pyridin-2-ol derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct comparative studies in the literature for this specific molecule, this guide outlines plausible synthetic strategies based on established chemical principles and analogous reactions reported for similar heterocyclic systems.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The presence of three distinct functional groups—a hydroxyl group and two different halogen atoms—on the pyridine ring offers multiple points for further chemical modification. The efficient and selective synthesis of this compound is therefore of significant interest. This guide explores three potential synthetic pathways, evaluating their merits based on starting material availability, reaction selectivity, and potential yields inferred from related transformations.
Synthetic Route Comparison
Three plausible synthetic routes to this compound are considered:
-
Route 1: Bromination of 6-chloropyridin-2-ol.
-
Route 2: Stepwise halogenation of 2,6-dihydroxypyridine.
-
Route 3: Selective chlorination of 5-bromo-2,6-dihydroxypyridine.
A summary of the key parameters for each proposed route is presented in the table below. It is important to note that the data for these routes are largely extrapolated from the synthesis of analogous compounds due to a lack of direct literature precedent for this compound.
| Parameter | Route 1: From 6-chloropyridin-2-ol | Route 2: From 2,6-dihydroxypyridine | Route 3: From 5-bromo-2,6-dihydroxypyridine |
| Starting Material | 6-chloropyridin-2-ol | 2,6-dihydroxypyridine | 5-bromo-2,6-dihydroxypyridine |
| Key Transformations | Electrophilic Bromination | 1. Electrophilic Bromination2. Nucleophilic Chlorination | Nucleophilic Chlorination |
| Potential Reagents | N-Bromosuccinimide (NBS) in a suitable solvent. | 1. Bromine or NBS2. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) | Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) |
| Anticipated Yield | Moderate to Good (Regioselectivity is a key challenge) | Moderate (Overall yield over two steps) | Moderate to Good (Dependent on the efficiency of the chlorination step) |
| Key Challenges | - Achieving regioselective bromination at the C5 position.- Potential for over-bromination. | - Controlling the regioselectivity of both bromination and chlorination.- Harsh conditions for the chlorination step might be required. | - Synthesis of the starting material, 5-bromo-2,6-dihydroxypyridine.- Achieving selective mono-chlorination at the C6 position. |
Experimental Protocols
The following are proposed experimental protocols for the key transformations in each synthetic route. These protocols are based on general procedures for similar reactions and may require optimization for the specific synthesis of this compound.
Route 1: Bromination of 6-chloropyridin-2-ol
This route involves the direct bromination of commercially available 6-chloropyridin-2-ol. The hydroxyl group at the 2-position is an activating group, directing electrophilic substitution to the 3 and 5 positions. The presence of the chlorine atom at the 6-position may influence the regioselectivity.
Protocol:
-
Dissolve 6-chloropyridin-2-ol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Stepwise Halogenation of 2,6-dihydroxypyridine
This two-step route starts from the readily available 2,6-dihydroxypyridine. The first step is the bromination at the 5-position, followed by the selective chlorination of one of the hydroxyl groups. The order of halogenation may be critical for the final product yield and purity. A plausible approach, adapted from the synthesis of 5-bromo-2-chloropyrimidine, involves bromination followed by chlorination.
Step 1: Bromination of 2,6-dihydroxypyridine
-
Suspend 2,6-dihydroxypyridine (1.0 eq) in a suitable solvent like water or acetic acid.
-
Add bromine (1.0-1.1 eq) dropwise at room temperature.
-
Stir the mixture for 12-24 hours.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-bromo-2,6-dihydroxypyridine.
Step 2: Chlorination of 5-bromo-2,6-dihydroxypyridine
-
To a flask containing 5-bromo-2,6-dihydroxypyridine (1.0 eq), add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) and a catalytic amount of a tertiary amine (e.g., triethylamine).
-
Heat the reaction mixture to reflux (around 110-120 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 3: Selective Chlorination of 5-bromo-2,6-dihydroxypyridine
This route is a variation of Route 2, assuming the starting material, 5-bromo-2,6-dihydroxypyridine, is available or has been synthesized. The key challenge is the selective mono-chlorination at the 6-position.
Protocol: The protocol for this route would be identical to Step 2 of Route 2. The success of this route is highly dependent on achieving selective chlorination of the hydroxyl group at the 6-position over the one at the 2-position. This selectivity may be influenced by steric and electronic factors.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the proposed synthetic routes.
Caption: Route 1: Bromination of 6-chloropyridin-2-ol.
Caption: Route 2: Stepwise halogenation of 2,6-dihydroxypyridine.
Caption: Route 3: Selective chlorination of 5-bromo-2,6-dihydroxypyridine.
Conclusion
The synthesis of this compound presents several challenges, primarily related to achieving the desired regioselectivity during halogenation. While direct experimental data is limited, this guide outlines three plausible synthetic strategies.
-
Route 1 is the most direct but its success hinges on the regioselective bromination of 6-chloropyridin-2-ol.
-
Route 2 , a two-step process from 2,6-dihydroxypyridine, offers a potentially more controllable, albeit longer, pathway. The chlorination of the dihydroxy intermediate using reagents like POCl₃ is a well-established transformation for converting pyridinols to chloropyridines.
-
Route 3 is a viable option if the starting material, 5-bromo-2,6-dihydroxypyridine, can be efficiently prepared.
Further experimental investigation is required to determine the optimal reaction conditions and to quantitatively compare the efficiency of these routes. Researchers are encouraged to use the provided protocols as a starting point for their synthetic efforts and to perform thorough characterization of all intermediates and the final product.
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-6-chloropyridin-2-ol: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-6-chloropyridin-2-ol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for analogous compounds, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or a face shield for enhanced protection.[1][2]
-
Hand Protection: Use proper glove removal technique to avoid skin contact with this product.[1][2] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]
-
Body Protection: Wear impervious clothing and a complete suit protecting against chemicals.[1][2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.[2] For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
Always work in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in adherence to local, state, and federal regulations. The primary route of disposal is through an approved hazardous waste disposal facility.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound should be treated as hazardous chemical waste. Due to its bromine and chlorine constituents, it is classified as halogenated organic waste.
-
Segregate Waste Streams: Do not mix this compound with other waste streams, particularly non-halogenated solvents or aqueous waste. Keep it in its original container or a clearly labeled, compatible container.[3]
Step 2: Packaging and Labeling
-
Container Selection: Use a suitable, closed container for disposal.[1][2] The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
-
Step 3: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the container within a secondary containment unit to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place.[1]
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous waste. They will have established procedures and licensed contractors for waste pickup and disposal.
-
Provide Documentation: Be prepared to provide the EHS office with details about the waste, including the chemical name, quantity, and a copy of the Safety Data Sheet (SDS) if available.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for waste pickup requests and scheduling.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Wash off with soap and plenty of water.[1][2] Consult a physician.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2] |
| Inhalation | If breathed in, move person into fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Consult a physician.[1][2] |
| Ingestion | Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2] Consult a physician.[1][2] |
| Small Spill | Pick up and arrange disposal without creating dust.[2] Sweep up and shovel.[1][2] Keep in suitable, closed containers for disposal.[1][2] |
| Large Spill | Evacuate personnel to safe areas.[1][2] Use personal protective equipment.[1][2] Prevent further leakage or spillage if safe to do so.[1] Do not let product enter drains.[1][2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromo-6-chloropyridin-2-OL
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 5-Bromo-6-chloropyridin-2-OL. Adherence to these procedures is vital for ensuring personal safety and environmental compliance.
Hazard Identification and Quantitative Data
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | N/A |
| Appearance | Expected to be a solid (e.g., beige) | [4] |
| Melting Point | 65 - 69 °C / 149 - 156.2 °F (for 2-Bromo-5-chloropyridine) | [4] |
| Boiling Point | 250°C at 760 mmHg (for 5-Bromo-6-fluoropyridin-2-ol) | [1] |
| Solubility | No data available | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.[5]
-
Eye and Face Protection :
-
Hand Protection :
-
Body Protection :
-
Respiratory Protection :
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Engineering Controls
-
Designated Area : Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ventilation : Ensure appropriate exhaust ventilation is active where the chemical is handled.[6]
-
Emergency Equipment : Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Gather Materials : Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers before handling the chemical.
3.2. Handling the Chemical
-
Don PPE : Put on all required personal protective equipment as detailed in Section 2.
-
Avoid Dust Formation : Handle the solid chemical carefully to avoid creating dust.[6][8]
-
Weighing : If weighing the compound, do so on a tared weigh boat or paper within the fume hood.
-
Transfer : Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly.
-
Avoid Contact : At all times, avoid direct contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.[4][8]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[4][6]
3.3. Post-Handling
-
Decontamination : Clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][6]
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Identify Waste Streams : This compound is a halogenated organic chemical. All waste must be segregated into the "Halogenated Organic Waste" stream.[5]
-
Labeling : All waste containers must be clearly labeled with "Halogenated Organic Waste," the full chemical name, and appropriate hazard symbols.[5]
4.2. Disposal Procedure
-
Solid Waste :
-
Place any unused this compound solid into a designated, sealed container for halogenated solid waste.
-
Also, dispose of contaminated consumables like weighing paper, gloves, and paper towels in this container.[5]
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound (e.g., from reactions or cleaning) in a designated, sealed container for halogenated liquid waste.[5]
-
-
Container Management :
-
Do not overfill waste containers.
-
Keep waste containers closed when not in use.[2]
-
-
Final Disposal :
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
-
Spill : Evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][6]
Mandatory Visualization: Chemical Handling Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
